SAH-SOS1A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C100H159N27O28 |
|---|---|
分子量 |
2187.5 g/mol |
IUPAC 名称 |
4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)/b14-13- |
InChI 键 |
IVWNCFWBZZQNEM-YPKPFQOOSA-N |
手性 SMILES |
CCC(C)C(C(=O)NC1(CCC/C=C\CCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SAH-SOS1A in KRAS Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and conferring resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), is a critical activator of KRAS, facilitating the exchange of GDP for GTP to switch KRAS into its active, signal-transducing state. Consequently, inhibiting the KRAS-SOS1 interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of SAH-SOS1A, a hydrocarbon-stapled peptide designed to inhibit KRAS function in mutant cells. We will delve into its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization, presenting a balanced view that includes critical evaluations of its binding properties.
The Core Mechanism of this compound: Direct Inhibition of KRAS
This compound is a synthetic, cell-penetrating peptide derived from the α-helix of SOS1 (amino acids 929-944) that directly interacts with KRAS.[1] An all-hydrocarbon staple is incorporated to lock the peptide into its bioactive α-helical conformation, which enhances its target affinity, proteolytic resistance, and cell permeability.[2][3]
The primary mechanism of action of this compound is the direct binding to both wild-type and various mutant forms of KRAS.[4][5] This interaction occurs within the nucleotide-binding pocket of KRAS, thereby physically occluding the association of nucleotides. By directly blocking the binding of GTP, this compound effectively prevents the activation of KRAS, irrespective of the upstream signaling from SOS1. This leads to the dose-dependent downregulation of the ERK-MAP kinase phosphosignaling cascade, a critical downstream pathway for KRAS-driven cell proliferation and survival.
A Critical Perspective on this compound Binding
It is important to note that the binding of this compound to KRAS has been a subject of scientific debate. A study by Guttilla et al. (2019) suggested that the observed sub-micromolar binding affinity of this compound to KRAS in fluorescence polarization assays might be a false positive. Their research indicated that the binding is sensitive to detergents and that the peptide exhibits promiscuous binding to other unrelated proteins. Furthermore, they proposed that the cellular activity of this compound could be attributed to off-target effects resulting from membrane disruption rather than direct, on-target inhibition of KRAS. This underscores the importance of employing multiple, reporter-free biophysical techniques to validate peptide-protein interactions in drug discovery.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS
| KRAS Variant | EC50 (nM) |
| Wild-Type | 106 |
| G12C | 140 |
| G12D | 109 |
| G12V | 154 |
| G12S | 155 |
| Q61H | 175 |
EC50 values were determined by fluorescence polarization assay.
Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) |
| Panc 10.05 | G12D | ~10 |
| AsPC-1 | G12D | ~12 |
| HCT-116 | G13D | ~15 |
| MIA PaCa-2 | G12C | ~8 |
| A549 | G12S | ~10 |
| SW480 | G12V | ~12 |
| LoVo | G13D | ~15 |
IC50 values were determined after 24 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of FITC-labeled this compound to recombinant KRAS protein.
-
Materials:
-
FITC-labeled this compound
-
Recombinant wild-type or mutant KRAS protein
-
Binding buffer (50 mM Tris, 100 mM NaCl, pH 8.0)
-
384-well, black, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a serial dilution of the KRAS protein in binding buffer.
-
Add a constant concentration of FITC-SAH-SOS1A (e.g., 15 nM) to each well of the microplate.
-
Add the serially diluted KRAS protein to the wells.
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate EC50 values by performing a nonlinear regression analysis of the dose-response curves.
-
Nucleotide Exchange Assay
This assay determines the effect of this compound on the binding of a fluorescent GTP analog (mant-GTP) to KRAS.
-
Materials:
-
Recombinant wild-type or mutant KRAS protein
-
mant-GTP (2′-/3′-O-(N′-methylanthraniloyl)guanosine-5′-O-triphosphate)
-
This compound and a negative control peptide (e.g., SAH-SOS1B)
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Fluorometer
-
-
Protocol:
-
In a cuvette or microplate well, combine the KRAS protein (e.g., 500 nM) and mant-GTP.
-
To test for inhibition, pre-incubate the KRAS protein with varying concentrations of this compound or the control peptide before adding mant-GTP.
-
Monitor the increase in fluorescence over time as mant-GTP binds to KRAS.
-
A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition of nucleotide association.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Materials:
-
KRAS-mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot for Downstream Signaling
This technique is used to detect changes in the phosphorylation state of proteins in the MAPK pathway, such as MEK and ERK.
-
Materials:
-
KRAS-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
Conclusion
This compound represents a pioneering effort in the development of stapled peptides to directly target the historically challenging KRAS oncoprotein. Its mechanism of action, as initially described, involves the direct inhibition of nucleotide association with both wild-type and mutant KRAS, leading to the suppression of downstream oncogenic signaling and reduced cancer cell viability. However, subsequent critical evaluation has raised important questions about the specificity of its binding and the true nature of its cellular activity. This technical guide provides researchers and drug developers with a comprehensive understanding of this compound, including the quantitative data supporting its activity and the detailed experimental protocols for its evaluation. The ongoing scientific discourse surrounding this compound highlights the critical need for rigorous validation of novel therapeutic modalities and the continuous refinement of our approaches to targeting challenging oncoproteins like KRAS.
References
- 1. benchchem.com [benchchem.com]
- 2. Stapled peptides for intracellular drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Binding Affinity of SAH-SOS1A for Oncogenic KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the stapled peptide SAH-SOS1A for the oncogenic KRAS G12D mutant. It includes quantitative binding data, a comprehensive experimental protocol for determining binding affinity, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Binding Affinity Data
This compound, a stabilized alpha-helix of Son of Sevenless 1 (SOS1), has been developed to directly inhibit the interaction between KRAS and its guanine nucleotide exchange factor, SOS1. This interaction is critical for the activation of KRAS. This compound has demonstrated high-affinity binding to both wild-type and various mutant forms of KRAS, including the prevalent G12D mutation. The binding affinity is in the nanomolar range, as determined by fluorescence polarization assays[1][2][3].
The table below summarizes the reported binding affinities of this compound for KRAS G12D and other relevant KRAS variants.
| KRAS Variant | Binding Affinity (EC50/Kd) | Method | Reference |
| KRAS G12D | 106-175 nM (EC50) | Fluorescence Polarization | [1][2] |
| KRAS Wild-Type | 106-176 nM (Kd) | Fluorescence Polarization | |
| KRAS G12V | 106-175 nM (EC50) | Fluorescence Polarization | |
| KRAS G12C | 106-175 nM (EC50) | Fluorescence Polarization | |
| KRAS G12S | 106-175 nM (EC50) | Fluorescence Polarization | |
| KRAS Q61H | 106-175 nM (EC50) | Fluorescence Polarization |
Experimental Protocol: Fluorescence Polarization Assay
The binding affinity of this compound to KRAS G12D is typically determined using a fluorescence polarization (FP) assay. This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged peptide (like this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (like KRAS G12D), its tumbling slows significantly, leading to an increase in fluorescence polarization. This change can be used to calculate the binding affinity.
Below is a representative protocol for a direct binding FP assay to determine the affinity of a FITC-labeled this compound for KRAS G12D.
Materials:
-
FITC-labeled this compound (fluorescent tracer)
-
Recombinant human KRAS G12D protein (GDP-bound)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
Black, non-binding 384-well microplates
-
Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FITC-labeled this compound in the assay buffer. Determine its concentration accurately via spectrophotometry.
-
Prepare a stock solution of KRAS G12D protein in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Perform a serial dilution of the KRAS G12D protein in the assay buffer to create a range of concentrations for the binding curve (e.g., from micromolar to picomolar concentrations).
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of FITC-labeled this compound to each well. A typical final concentration is in the low nanomolar range (e.g., 5-10 nM), which should be below the expected Kd to ensure accurate measurement.
-
To the wells containing the tracer, add the serially diluted KRAS G12D protein.
-
Include control wells:
-
Tracer only: Wells containing only the FITC-labeled this compound in assay buffer (to measure the polarization of the free tracer).
-
Buffer only: Wells containing only the assay buffer (for background measurement).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background mP value (from the buffer-only wells) from all other readings.
-
Plot the change in fluorescence polarization as a function of the KRAS G12D concentration.
-
Fit the resulting sigmoidal binding curve using a non-linear regression model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).
-
Visualizations
KRAS Signaling Pathway and Inhibition by this compound
Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow of Fluorescence Polarization Assay
References
The Potential of SAH-SOS1A as a Therapeutic Agent in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SAH-SOS1A, a hydrocarbon-stapled peptide inhibitor of the Son of sevenless homolog 1 (SOS1)-Kirsten rat sarcoma viral oncogene homolog (KRAS) interaction, and its potential as a therapeutic agent for pancreatic cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Targeting the "Undruggable" KRAS in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene, which are present in over 90% of cases[1]. For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP/GDP and the absence of well-defined binding pockets[2][3][4]. However, recent advances have led to the development of novel therapeutic strategies, including the indirect inhibition of KRAS activity by targeting its interaction with regulatory proteins like SOS1[5].
SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. The interaction between SOS1 and KRAS is a critical step in the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and metastasis. This compound is a cell-permeable, hydrocarbon-stapled α-helical peptide designed to mimic the SOS1 helix that binds to KRAS, thereby competitively inhibiting the KRAS-SOS1 interaction.
Mechanism of Action of this compound
This compound directly binds to both wild-type and mutant forms of KRAS within the nucleotide-binding pocket. This binding event physically obstructs the interaction with SOS1, preventing the exchange of GDP for GTP and locking KRAS in its inactive state. By inhibiting KRAS activation, this compound effectively downregulates the downstream signaling cascades that are crucial for the malignant phenotype of pancreatic cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of this compound.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | Binding Affinity (Kd, nM) |
| Wild-type KRAS | 106 - 176 |
| KRAS G12D | 106 - 176 |
| KRAS G12V | 106 - 176 |
| KRAS G12C | 106 - 176 |
| KRAS G12S | 106 - 176 |
| KRAS Q61H | 106 - 176 |
Data sourced from Tocris Bioscience and MedchemExpress.
Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) |
| Pancreatic, Colon, and Lung Cancer Cell Lines | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |
Data sourced from MedchemExpress and Sigma-Aldrich.
Signaling Pathways and Experimental Workflows
The KRAS-SOS1 Signaling Pathway
The following diagram illustrates the central role of the KRAS-SOS1 interaction in activating downstream oncogenic signaling pathways in pancreatic cancer.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on the methods described in the foundational study by Leshchiner et al. (2015) and standard laboratory procedures.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to recombinant KRAS protein.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-SAH-SOS1A)
-
Recombinant human KRAS protein (wild-type and mutants)
-
FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of recombinant KRAS protein in FP buffer. A typical concentration range would be from 0 to 10 µM.
-
Prepare a solution of FITC-SAH-SOS1A in FP buffer at a constant low concentration (e.g., 10 nM).
-
In a 384-well microplate, add 10 µL of each KRAS dilution to triplicate wells.
-
Add 10 µL of the FITC-SAH-SOS1A solution to each well.
-
Include control wells containing only FP buffer and FITC-SAH-SOS1A (for minimum polarization) and wells with a saturating concentration of KRAS (for maximum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the anisotropy values and plot them against the logarithm of the KRAS concentration.
-
Determine the Kd value by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, both harboring KRAS mutations)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.625 to 40 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 value.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins (e.g., MEK, ERK, AKT).
Materials:
-
Pancreatic cancer cell line (e.g., Panc 10.05)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed Panc 10.05 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 5-40 µM) for 4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce pathway activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for pancreatic cancer by directly targeting the KRAS-SOS1 interaction, a critical node in oncogenic signaling. The data presented in this guide demonstrate its ability to bind to various KRAS mutants with high affinity and induce cytotoxicity in KRAS-driven cancer cells. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other SOS1 inhibitors.
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its in vivo efficacy and exploring combination therapies with other targeted agents or conventional chemotherapy to overcome potential resistance mechanisms. In vivo studies using pancreatic cancer patient-derived xenograft (PDX) models will be crucial to validate the therapeutic potential of this approach and pave the way for clinical translation. The continued development of direct and indirect KRAS inhibitors like this compound offers a glimmer of hope for patients with this challenging disease.
References
- 1. PPDPF Promotes the Development of Mutant KRAS‐Driven Pancreatic Ductal Adenocarcinoma by Regulating the GEF Activity of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream of Mutant KRAS, the Transcription Regulator YAP Is Essential for Neoplastic Progression to Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
The Critical Role of SOS1 in KRAS Activation and as a Therapeutic Target in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, direct inhibition of KRAS has been a formidable challenge. This has led to a paradigm shift towards targeting key regulators of KRAS activity. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), has emerged as a critical activator of KRAS, facilitating its switch from an inactive GDP-bound state to an active GTP-bound state. This technical guide provides a comprehensive overview of the pivotal role of SOS1 in KRAS activation and its significance as a therapeutic target in oncology. We delve into the molecular mechanisms of SOS1-mediated KRAS activation, present key quantitative data on the efficacy of SOS1 inhibitors, detail essential experimental protocols for studying the SOS1-KRAS axis, and visualize the intricate signaling pathways and experimental workflows.
The SOS1-KRAS Signaling Axis: A Central Regulator of Cell Proliferation
SOS1 is a ubiquitously expressed protein that plays a crucial role in the activation of RAS proteins, including KRAS, NRAS, and HRAS.[1] It is a key transducer of signals from receptor tyrosine kinases (RTKs) to RAS.[2] The activation of KRAS is a tightly regulated process that, when dysregulated, leads to uncontrolled cell growth, proliferation, and differentiation.[3]
Mechanism of SOS1-Mediated KRAS Activation
The activation of KRAS by SOS1 is a multi-step process involving the recruitment of SOS1 to the plasma membrane and a conformational change that facilitates the exchange of GDP for GTP on KRAS.[4]
-
Recruitment to the Membrane: Upon growth factor binding to an RTK, the adaptor protein Grb2 is recruited to the phosphorylated receptor. Grb2, in turn, binds to SOS1, translocating it to the plasma membrane where KRAS is localized.[2] The protein tyrosine phosphatase SHP2 is also involved in this process, facilitating the SOS1-mediated loading of GTP onto RAS.
-
Guanine Nucleotide Exchange: At the membrane, the catalytic domain of SOS1 (the Cdc25 domain) engages with GDP-bound KRAS. This interaction induces a conformational change in KRAS, weakening its affinity for GDP and allowing the more abundant cellular GTP to bind in its place.
-
Allosteric Activation: SOS1 possesses a second, allosteric binding site for RAS-GTP. The binding of active, GTP-bound KRAS to this allosteric site induces a conformational change in SOS1 that enhances its GEF activity, creating a positive feedback loop that amplifies KRAS activation.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05"]; Grb2 [label="Grb2", fillcolor="#4285F4"]; SOS1 [label="SOS1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GDP [label="KRAS-GDP (Inactive)", fillcolor="#F1F3F4"]; KRAS_GTP [label="KRAS-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., RAF-MEK-ERK, PI3K-AKT)", fillcolor="#4285F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#4285F4"];
// Edges GF -> RTK [label="Binds"]; RTK -> Grb2 [label="Recruits"]; Grb2 -> SOS1 [label="Binds and recruits\nto membrane"]; SHP2 -> SOS1 [label="Activates"]; RTK -> SHP2 [label="Activates"]; SOS1 -> KRAS_GDP [label="Catalyzes GDP-GTP\nexchange"]; KRAS_GDP -> KRAS_GTP; KRAS_GTP -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"]; KRAS_GTP -> SOS1 [label="Allosteric\nactivation", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for layout edge [style=invis]; GF -> SHP2; } caption: SOS1-KRAS Activation Signaling Pathway.
The Role of SOS1 in KRAS-Mutant Cancers
In cancers harboring KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to its constitutive activation. While it was initially thought that KRAS-mutant cancers would be independent of GEFs like SOS1, emerging evidence indicates a continued reliance on SOS1 for maximal KRAS activity and for the activation of wild-type RAS isoforms. This dependence makes SOS1 an attractive therapeutic target in KRAS-driven malignancies.
Targeting the SOS1-KRAS Interaction: A Therapeutic Strategy
The development of small molecule inhibitors that disrupt the SOS1-KRAS interaction has become a promising avenue for treating KRAS-mutant cancers. These inhibitors typically bind to a pocket on SOS1, preventing its engagement with KRAS and thereby blocking nucleotide exchange.
Quantitative Analysis of SOS1 Inhibitors
Several SOS1 inhibitors have been developed and characterized, demonstrating potent and selective activity in preclinical models. The following tables summarize key quantitative data for prominent SOS1 inhibitors.
Table 1: In Vitro Potency of SOS1 Inhibitors - Disruption of SOS1-KRAS Interaction
| Inhibitor | KRAS Mutant | IC50 (nmol/L) | Assay Type | Reference |
| MRTX0902 | Wild-type | 13.8 | HTRF | |
| G12C | 30.7 | HTRF | ||
| G12D | 16.6 | HTRF | ||
| G12V | 24.1 | HTRF | ||
| BI-3406 | G12D | <10 | Interaction Assay | |
| G12C | <10 | Interaction Assay | ||
| BAY-293 | Wild-type | 21 | Interaction Assay | |
| SIAIS562055 | G12C | 19.8 | HTRF | |
| G12D | 22.1 | HTRF |
Table 2: Cellular Activity of SOS1 Inhibitors - Inhibition of KRAS-Mutant Cell Proliferation
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nmol/L) | Reference |
| BI-3406 | NCI-H358 | G12C | 9 | |
| MIA PaCa-2 | G12C | 220 | ||
| A549 | G12S | 120 | ||
| BAY-293 | NCI-H358 | G12C | 3480 | |
| Calu-1 | G12C | 3190 | ||
| BxPC3 | Wild-type | 2070 | ||
| MIA PaCa-2 | G12C | 2900 | ||
| AsPC-1 | G12D | 3160 | ||
| SIAIS562055 | NCI-H358 | G12C | 150 |
Table 3: Binding Affinity of SOS1 Inhibitors
| Inhibitor | Binding Target | Affinity (Kd or Ki) | Method | Reference |
| MRTX0902 | SOS1 | Ki = 2.1 nmol/L | Biochemical Assay | |
| SIAIS562055 | SOS1 | Kd = 95.9 nmol/L | SPR |
Key Experimental Protocols
The study of the SOS1-KRAS interaction and the evaluation of its inhibitors require a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction
This assay quantitatively measures the protein-protein interaction between SOS1 and KRAS.
-
Principle: Tagged recombinant SOS1 and KRAS proteins are used. When they interact, two fluorophore-labeled antibodies that recognize the tags are brought into proximity, resulting in a FRET signal.
-
Protocol:
-
Dispense test compounds into a low-volume 384-well plate.
-
Prepare a mix of GTP and Tag1-labeled KRAS protein and add to the wells.
-
Add Tag2-labeled SOS1 protein to the wells.
-
Add a pre-mixed solution of HTRF detection reagents: an anti-Tag1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and an anti-Tag2 antibody labeled with an acceptor fluorophore (e.g., XL665).
-
Incubate the plate at room temperature for the recommended time.
-
Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
-
RAS-GTP Pulldown Assay
This assay is used to measure the levels of active, GTP-bound KRAS in cell lysates.
-
Principle: A protein domain that specifically binds to the GTP-bound conformation of RAS (e.g., the RAS-binding domain of RAF1) is used as bait to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.
-
Protocol:
-
Culture and treat cells with SOS1 inhibitors or other stimuli.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with agarose beads coupled to a GST-tagged RAF1-RBD fusion protein.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to the total KRAS levels in the input lysates.
-
Western Blotting for Downstream Signaling
This technique is used to assess the effect of SOS1 inhibition on the phosphorylation status of downstream effectors of the KRAS pathway, such as ERK and AKT.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the proteins of interest.
-
Protocol:
-
Prepare cell lysates as described for the RAS-GTP pulldown assay.
-
Determine the protein concentration of the lysates.
-
Denature the proteins by boiling in SDS-PAGE sample buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to serve as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
-
// Nodes Lysate [label="1. Cell Lysate\nPreparation"]; Quant [label="2. Protein\nQuantification"]; SDS_PAGE [label="3. SDS-PAGE"]; Transfer [label="4. Protein Transfer\n(PVDF membrane)"]; Block [label="5. Blocking"]; pAb [label="6. Primary Antibody\n(e.g., anti-p-ERK)"]; sAb [label="7. Secondary Antibody\n(HRP-conjugated)"]; Detect [label="8. Chemiluminescent\nDetection"]; Strip [label="9. Stripping"]; tAb [label="10. Re-probe with\nTotal Protein Antibody"]; Analyze [label="11. Densitometry\nAnalysis"];
// Edges Lysate -> Quant -> SDS_PAGE -> Transfer -> Block -> pAb -> sAb -> Detect; Detect -> Strip -> tAb -> sAb; Detect -> Analyze; tAb -> Analyze; } caption: Western Blot Workflow for Downstream Signaling Analysis.
Conclusion and Future Directions
The intricate relationship between SOS1 and KRAS has been firmly established as a cornerstone of oncogenic signaling in a multitude of cancers. The dependence of KRAS-mutant tumors on SOS1 for sustained activation has unveiled a critical vulnerability that is now being exploited for therapeutic intervention. The development of potent and selective SOS1 inhibitors represents a significant advancement in the field of RAS-targeted therapies.
The quantitative data presented in this guide highlight the promising anti-tumor activity of these inhibitors in preclinical models. Furthermore, the detailed experimental protocols provide a robust framework for researchers to investigate the SOS1-KRAS axis and evaluate novel therapeutic agents.
Future research will likely focus on several key areas:
-
Combination Therapies: Combining SOS1 inhibitors with direct KRAS inhibitors (e.g., G12C-specific inhibitors) or inhibitors of downstream effectors (e.g., MEK inhibitors) holds the potential for synergistic anti-tumor activity and overcoming resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers of response to SOS1 inhibition will be crucial for patient stratification in clinical trials.
-
Understanding Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to SOS1 inhibitors will inform the development of next-generation therapies and rational combination strategies.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SAH-SOS1A on KRAS Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stabilized alpha-helical peptide, SAH-SOS1A, and its inhibitory effects on the downstream signaling pathways of KRAS. This document details the mechanism of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used in its evaluation.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, driving tumor growth and resistance to therapies. For decades, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. A promising strategy to counteract oncogenic KRAS activity is to disrupt its interaction with key signaling partners. One such partner is the Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it.
This compound is a synthetic, cell-penetrating, hydrocarbon-stapled alpha-helical peptide designed to mimic the SOS1 helix that binds to KRAS. By competitively inhibiting the KRAS-SOS1 interaction, this compound presents a novel therapeutic approach to block KRAS activation and its subsequent downstream signaling cascades.
Mechanism of Action of this compound
This compound directly targets the SOS1-binding site on both wild-type and mutant KRAS proteins. This binding event sterically hinders the interaction between KRAS and SOS1, preventing the exchange of GDP for GTP. Consequently, KRAS remains in its inactive, GDP-bound state, leading to the attenuation of downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Figure 1: Mechanism of this compound Action.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | Binding Affinity (EC50, nM) |
| Wild-type | 106 - 175 |
| G12D | 106 - 175 |
| G12V | 106 - 175 |
| G12C | 106 - 175 |
| G12S | 106 - 175 |
| Q61H | 106 - 175 |
Data compiled from multiple sources indicating a consistently high affinity across various common KRAS mutations.[1][2]
Table 2: Inhibition of Cancer Cell Viability by this compound
| Cell Line | KRAS Mutation | IC50 (µM) |
| Panc 10.05 | G12D | 5 - 15 |
| HCT-116 | G13D | 5 - 15 |
| A549 | G12S | 5 - 15 |
| SW480 | G12V | 5 - 15 |
| MIA PaCa-2 | G12C | 5 - 15 |
| ASPC-1 | Q61H | 5 - 15 |
This compound demonstrates dose-dependent cytotoxicity in cancer cell lines harboring various KRAS mutations.[1][2]
Downstream Signaling Pathways Affected by this compound
By inhibiting KRAS activation, this compound effectively dampens the signal transduction through two major downstream pathways: the RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. This leads to a reduction in the phosphorylation of key kinases within these cascades.
Figure 2: KRAS Downstream Signaling Pathways Inhibited by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Figure 3: Experimental Workflow for this compound Evaluation.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of FITC-labeled this compound to recombinant KRAS protein.
Materials:
-
FITC-labeled this compound
-
Recombinant human KRAS protein (wild-type and mutants)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.005% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of recombinant KRAS protein in Assay Buffer.
-
Add a fixed concentration of FITC-labeled this compound (e.g., 10 nM) to each well of the 384-well plate.
-
Add the serially diluted KRAS protein to the wells. Include wells with only FITC-labeled this compound in Assay Buffer as a control for minimum polarization and wells with a saturating concentration of KRAS for maximum polarization.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot for Phosphorylation of MEK, ERK, and AKT
This protocol details the detection of phosphorylated MEK, ERK, and AKT in cancer cells treated with this compound.
Materials:
-
KRAS-mutant cancer cell lines (e.g., Panc 10.05)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed KRAS-mutant cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total MEK) to ensure equal loading.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the quest to develop effective therapies against KRAS-driven cancers. Its ability to directly bind to KRAS and inhibit its activation leads to a potent and dose-dependent suppression of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this promising therapeutic agent. The continued exploration of SOS1 inhibitors like this compound holds the potential to finally provide a clinical solution for patients with KRAS-mutant tumors.
References
An In-depth Technical Guide to the Discovery and Development of Stapled Peptide Inhibitors for KRAS
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, KRAS has been notoriously deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets on its surface. However, the emergence of innovative therapeutic modalities, such as stapled peptides, has provided a promising avenue to tackle this challenging oncogenic driver. This technical guide provides a comprehensive overview of the discovery and development of stapled peptide inhibitors targeting KRAS, with a focus on their mechanism of action, biochemical and cellular evaluation, and the experimental protocols that underpin their development.
Introduction: The Challenge of Targeting KRAS
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active conformation. This leads to the persistent activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[5]
The development of direct KRAS inhibitors has been a formidable challenge. Stapled peptides have emerged as a promising strategy to disrupt KRAS-protein interactions. These synthetic peptides are locked into an α-helical conformation by a hydrocarbon "staple," which enhances their proteolytic resistance, cell permeability, and binding affinity to their targets. A key strategy in this domain has been to mimic the α-helical region of proteins that naturally interact with KRAS, such as Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS.
The KRAS Signaling Pathway and Points of Intervention
The KRAS signaling network is complex, with multiple downstream effectors. Understanding this pathway is crucial for identifying strategic points of intervention for inhibitors.
Discovery and Optimization of KRAS-Targeted Stapled Peptides
The discovery of potent stapled peptide inhibitors of KRAS has largely focused on mimicking the SOS1 α-helix that binds to KRAS. A notable example is the development of Stabilized Alpha-Helices of SOS1 (SAH-SOS1).
Design Strategy
The design of SAH-SOS1 peptides was based on the crystal structure of the KRAS-SOS1 complex. An all-hydrocarbon staple was introduced at the non-interacting face of the SOS1 α-helix to stabilize the peptide's conformation without disrupting the binding interface with KRAS.
Quantitative Data on Stapled Peptide Inhibitors
The following tables summarize the binding affinities and cellular potencies of representative stapled peptides targeting KRAS.
Table 1: Binding Affinities of Stapled Peptides to KRAS Variants
| Peptide | Staple Position | Target | Binding Affinity (Kd, nM) | Assay |
| This compound | i, i+4 | KRAS WT | 175 | Fluorescence Polarization |
| This compound | i, i+4 | KRAS G12D | 125 | Fluorescence Polarization |
| This compound | i, i+4 | KRAS G12V | 100 | Fluorescence Polarization |
| This compound | i, i+4 | KRAS G12C | 150 | Fluorescence Polarization |
| SAH-SOS1B (control) | i, i+4 | KRAS WT | >10,000 | Fluorescence Polarization |
Data synthesized from Leshchiner et al., 2015.
Table 2: Cellular Potency of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | G12C | 5.5 |
| HCT116 | Colorectal | G13D | 6.2 |
| A549 | Lung | G12S | 7.1 |
| SW480 | Colorectal | G12V | 8.5 |
| Panc-1 | Pancreatic | G12D | 9.8 |
Data synthesized from Leshchiner et al., 2015.
Experimental Protocols
The development and characterization of stapled peptide inhibitors of KRAS rely on a suite of biophysical, biochemical, and cell-based assays.
Stapled Peptide Synthesis Workflow
The synthesis of stapled peptides is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by olefin metathesis.
Detailed Methodology for Stapled Peptide Synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using standard Fmoc chemistry. Non-natural amino acids containing olefinic side chains are incorporated at the desired positions for stapling (e.g., i and i+4 or i and i+7).
-
Ring-Closing Metathesis (RCM): While the peptide is still attached to the resin, it is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to induce the formation of a hydrocarbon staple between the olefinic side chains.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the final product are confirmed by mass spectrometry and amino acid analysis.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a widely used technique to measure the binding affinity between a fluorescently labeled peptide and a larger protein partner.
Detailed Methodology for FP Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled stapled peptide (e.g., FITC-SAH-SOS1A) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a series of dilutions of the unlabeled KRAS protein in the same buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add increasing concentrations of the KRAS protein to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in millipolarization (mP) as a function of the KRAS protein concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation using non-linear regression analysis.
-
AlphaLISA Assay for Inhibition of KRAS-SOS1 Interaction
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to study protein-protein interactions.
Detailed Methodology for AlphaLISA:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged KRAS, His-tagged SOS1, and the stapled peptide inhibitor in the assay buffer.
-
Prepare a mixture of Glutathione Donor beads and Anti-His AlphaLISA Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add GST-KRAS, His-SOS1, and varying concentrations of the stapled peptide inhibitor.
-
Incubate to allow for the interaction and inhibition to occur.
-
Add the mixture of Donor and Acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.
Detailed Methodology for SPR:
-
Chip Preparation:
-
Immobilize biotinylated KRAS protein onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the stapled peptide over the sensor chip surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability Assay
Cell viability assays, such as the MTT or MTS assay, are used to determine the cytotoxic effects of the stapled peptide inhibitors on cancer cells.
Detailed Methodology for MTT Assay:
-
Cell Seeding:
-
Seed KRAS-mutant cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the stapled peptide.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
In Vivo Xenograft Models
To evaluate the in vivo efficacy of stapled peptide inhibitors, mouse xenograft models are commonly used.
Detailed Methodology for Xenograft Studies:
-
Cell Implantation:
-
Subcutaneously inject KRAS-mutant human cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Administer the stapled peptide inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for downstream signaling markers).
-
Conclusion and Future Directions
Stapled peptides represent a significant advancement in the quest to develop effective therapies against the historically intractable target, KRAS. The ability to rationally design peptides that mimic natural protein-protein interactions and stabilize their bioactive conformation has led to the generation of potent inhibitors of KRAS signaling. The experimental workflows and assays detailed in this guide provide a robust framework for the continued discovery and preclinical development of this promising class of therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic properties of stapled peptides to enhance their in vivo efficacy and translating these promising preclinical findings into clinical applications for patients with KRAS-driven cancers.
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moffitt.org [moffitt.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Impact of SAH-SOS1A on Guanine Nucleotide Exchange Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central regulators of cell growth and proliferation. The interaction between SOS1 and KRAS is a key node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers. Consequently, inhibiting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SAH-SOS1A, a hydrocarbon-stapled alpha-helical peptide designed to disrupt this critical protein-protein interaction. We will delve into its mechanism of action, present quantitative data on its binding affinity and cellular activity, provide detailed experimental protocols for its characterization, and visualize the pertinent signaling pathways and experimental workflows.
Introduction to SOS1 and the RAS/MAPK Signaling Pathway
The RAS family of small GTPases (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is catalyzed by GEFs, such as SOS1.[2] Upon stimulation by upstream signals, typically from receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it engages with RAS-GDP.[3] SOS1 facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind, leading to RAS activation.[3] Activated RAS-GTP then interacts with and activates a cascade of downstream effector proteins, most notably the RAF-MEK-ERK (MAPK) pathway, which in turn regulates gene expression and promotes cell proliferation, differentiation, and survival.[2]
SOS1 possesses a multidomain structure, including a catalytic domain (composed of the REM and CDC25 domains) that directly interacts with RAS. The binding of a RAS-GTP molecule to an allosteric site on SOS1 can further enhance its GEF activity, creating a positive feedback loop. Given its central role in activating RAS, an oncogenic driver in a significant portion of human cancers, SOS1 has become an attractive target for therapeutic intervention.
This compound: A Stapled Peptide Inhibitor of the SOS1-KRAS Interaction
Stapled alpha-helical (SAH) peptides are a class of synthetic peptides that are conformationally constrained into an α-helical structure by a hydrocarbon staple. This "stapling" enhances proteolytic resistance, cell permeability, and binding affinity compared to their linear counterparts, making them promising therapeutic agents for targeting protein-protein interactions.
This compound is a stapled peptide designed to mimic the α-helix of SOS1 (amino acids 929-944) that directly binds to a pocket on the surface of KRAS. By occupying this binding site, this compound competitively inhibits the interaction between SOS1 and KRAS, thereby preventing the SOS1-mediated nucleotide exchange and subsequent activation of KRAS. This disruption of the upstream activation of KRAS leads to the downregulation of the entire RAS/MAPK signaling cascade.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its binding affinity to different KRAS variants and its inhibitory effects on cancer cell lines.
Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS
| KRAS Variant | Binding Affinity (EC50, nM) |
| Wild-Type | 106 - 175 |
| G12C | 106 - 175 |
| G12D | 106 - 175 |
| G12V | 106 - 175 |
| G12S | 106 - 175 |
| Q61H | 106 - 175 |
Table 2: In Vitro Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | G13D | 5 - 15 |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 5 - 15 |
| A549 | Lung Carcinoma | G12S | 5 - 15 |
| SW480 | Colorectal Adenocarcinoma | G12V | 5 - 15 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on SOS1 GEF activity and downstream signaling.
Fluorescence Polarization (FP) Assay for this compound and KRAS Binding
This assay measures the binding affinity of this compound to KRAS based on the principle that the rate of molecular rotation of a fluorescently labeled molecule is inversely proportional to its size.
Materials:
-
FITC-labeled this compound peptide
-
Recombinant human KRAS protein (wild-type or mutant)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.005% Tween-20
-
Black, non-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the recombinant KRAS protein in the assay buffer.
-
Add a constant, low concentration (e.g., 10 nM) of FITC-labeled this compound to each well of the 384-well plate.
-
Add the serially diluted KRAS protein to the wells containing the labeled peptide. Include wells with only the labeled peptide as a control for minimum polarization.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.
-
Plot the change in mP as a function of the KRAS concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) or EC50.
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog on KRAS.
Materials:
-
Recombinant human KRAS protein
-
Recombinant human SOS1 catalytic domain (SOS1cat)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
GDP
-
GTP
-
Exchange Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
This compound
-
Fluorescence plate reader
Procedure:
-
Load KRAS with GDP by incubating the protein with an excess of GDP in the exchange buffer. Remove unbound GDP using a desalting column.
-
In a multi-well plate, add the GDP-loaded KRAS.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the exchange reaction by adding a mixture of SOS1cat and BODIPY-FL-GTP.
-
Monitor the increase in fluorescence over time as the fluorescent GTP analog displaces the non-fluorescent GDP.
-
Calculate the initial rate of nucleotide exchange for each concentration of this compound.
-
Plot the exchange rate as a function of the this compound concentration to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like MEK, ERK, and AKT.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with antibodies for the total protein or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a potent and specific inhibitor of the SOS1-KRAS protein-protein interaction. By mimicking the natural binding interface of SOS1, this stapled peptide effectively blocks the guanine nucleotide exchange activity of SOS1, leading to the suppression of RAS/MAPK signaling and the inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds targeting this critical oncogenic pathway. The continued development of such targeted inhibitors holds great promise for the treatment of KRAS-driven cancers.
References
Unlocking the Cell: A Technical Guide to the Permeability of Hydrocarbon-Stapled Peptides
For Researchers, Scientists, and Drug Development Professionals
Hydrocarbon-stapled peptides have emerged as a promising class of therapeutics capable of tackling intracellular targets previously considered "undruggable." By constraining a peptide's alpha-helical structure, this synthetic modification enhances proteolytic resistance and, crucially, facilitates entry into cells. This in-depth guide explores the core principles governing the cell permeability of these innovative molecules, providing a comprehensive resource for researchers in drug discovery and development. We delve into the mechanisms of uptake, key influencing factors, and detailed experimental protocols for assessing cellular penetration, all supported by quantitative data and visual workflows.
Introduction: The Promise of Intracellular Access
The ability of a therapeutic agent to cross the cell membrane is a critical determinant of its efficacy for a vast array of diseases. While small molecules can often diffuse across the lipid bilayer and biologics typically act on extracellular targets, a significant portion of the proteome, including key protein-protein interactions (PPIs), resides within the cell. Hydrocarbon-stapled peptides are designed to bridge this gap. By introducing a synthetic hydrocarbon "staple," the peptide is locked into its bioactive helical conformation, a feature that has been shown to significantly improve its ability to penetrate cells.[1][2] This enhanced cell permeability opens up new avenues for targeting intracellular signaling pathways implicated in cancer, infectious diseases, and other metabolic disorders.
Mechanisms of Cellular Uptake
The prevailing mechanism for the cellular internalization of hydrocarbon-stapled peptides is endocytosis , with a notable emphasis on macropinocytosis .[3] This energy-dependent process involves the engulfment of extracellular fluid, and the molecules contained within, into large vesicles called macropinosomes.[4] Unlike receptor-mediated endocytosis, macropinocytosis is a less specific process, which may explain the broad applicability of stapling for enhancing the uptake of various peptide sequences.
Several studies have highlighted the role of negatively charged sulfated cell surface proteoglycans in mediating the initial interaction of cationic or amphipathic stapled peptides with the cell surface, thereby facilitating their subsequent internalization.[5] While clathrin- and caveolin-independent pathways appear to be dominant, the precise molecular journey from the extracellular space to the cytoplasm is an area of active investigation.
Key Factors Influencing Cell Permeability
The journey of a stapled peptide into the cell is not guaranteed and is governed by a complex interplay of its physicochemical properties. Understanding these factors is paramount for the rational design of cell-penetrating stapled peptides.
-
Charge: A net positive charge is often associated with enhanced cellular uptake. Many cell-penetrating peptides are cationic, facilitating interaction with the negatively charged cell membrane.
-
Hydrophobicity: A degree of hydrophobicity is crucial for membrane interaction. The hydrocarbon staple itself contributes to the overall hydrophobicity of the peptide. However, excessive hydrophobicity can lead to insolubility or non-specific membrane disruption.
-
α-Helicity: The stabilization of the α-helical conformation is a hallmark of stapled peptides and is believed to play a significant role in their cell-penetrating ability. A well-defined helical structure can present a more organized and amphipathic surface for interaction with the cell membrane.
-
Staple Position and Type: The location and nature of the hydrocarbon staple can significantly impact cell permeability. The strategic placement of the staple can optimize the peptide's amphipathicity and its interaction with the cell membrane. The length and stereochemistry of the olefinic tethers used to form the staple also play a role.
Quantitative Analysis of Stapled Peptide Cell Permeability
To facilitate the comparison of different stapled peptide designs, we have compiled quantitative data from various studies into the following tables. These tables summarize key parameters such as peptide sequence, staple type, cell line used, and the measured cellular uptake.
Table 1: Cellular Uptake of FITC-Labeled Hydrocarbon-Stapled Peptides
| Peptide Name/Sequence | Staple Type (i, i+n) | Cell Line | Incubation Time (h) | Concentration (µM) | Measured Uptake (Relative Mean Fluorescence) | Reference |
| FITC-Stapled Peptide A | i, i+4 | MDA-MB-231 | 4 | 5 | Normalized to Penetratin | |
| FITC-Stapled Peptide B | i, i+7 | HeLa | 3 | 5 | Normalized to TAT | |
| FITC-Stapled Axin Analogue (FTDR) | i, i+4 | DLD-1 | - | 10 | 4.86-fold vs RCM control | |
| FITC-Stapled Axin Analogue (RCM) | i, i+4 | DLD-1 | - | 10 | 1 (Control) |
Table 2: Biological Activity and Cellular Potency of Hydrocarbon-Stapled Peptides
| Peptide Name | Target | Cell Line | Assay | EC50/IC50 (µM) | Reference |
| ATSP-7041 | MDM2/MDMX | SJSA-1 | Cell Viability | 5.0 ± 1.4 | |
| Peptide 4 (CPP9 conjugate) | MDM2 | SJSA-1 | Cell Viability | 3.8 ± 0.1 | |
| Stapled Peptide 3 | KRAS G12C | H358 | Apoptosis | Induces apoptosis at 2.5, 10, 20 µM | |
| Stapled Axin Analogue (FTDR) | β-catenin | DLD-1 | ELISA | 0.00436 ± 0.00175 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the cell permeability of hydrocarbon-stapled peptides. Below are methodologies for two commonly employed techniques.
Cellular Uptake Assay by Quantitative Fluorescence Microscopy
This protocol describes the quantification of intracellular peptide uptake using a fluorescently labeled peptide and high-content imaging.
Materials:
-
FITC-labeled hydrocarbon-stapled peptide
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Hoechst 33342 or DAPI nuclear stain
-
96-well imaging plates
-
High-content fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa or U2OS) into a 96-well imaging plate at a density that ensures they are sub-confluent at the time of the experiment. Allow cells to adhere overnight.
-
Peptide Incubation: Prepare a working solution of the FITC-labeled stapled peptide in serum-free or complete cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Staining: Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342 or DAPI) for 10-15 minutes.
-
Wash the cells twice with PBS.
-
Imaging: Acquire images using a high-content fluorescence microscope. Use appropriate filter sets for the chosen fluorophore (e.g., FITC) and the nuclear stain.
-
Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain and quantify the mean fluorescence intensity of the FITC-labeled peptide within each cell.
Cellular Uptake Assay by Flow Cytometry (FACS)
This protocol provides a quantitative measure of the percentage of cells that have internalized a fluorescently labeled peptide and the relative amount of peptide per cell.
Materials:
-
Fluorescently labeled hydrocarbon-stapled peptide (e.g., FITC-labeled)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, detach them using Trypsin-EDTA, wash with complete medium, and resuspend in PBS or medium. For suspension cells, proceed to the next step.
-
Peptide Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells) with the fluorescently labeled stapled peptide at the desired concentration in cell culture medium for a specified time (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove excess peptide. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser and filter combination for the fluorophore used. Collect data for a sufficient number of events (e.g., 10,000 cells).
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.
Visualizing Pathways and Workflows
To better understand the context in which stapled peptides operate and the methodologies used to evaluate them, the following diagrams have been generated using the DOT language.
References
- 1. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Determinants for Cellular Uptake of Hydrocarbon-Stapled Peptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
The Potential of SAH-SOS1A as a Pan-Inhibitor of KRAS Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, making it a prime target for therapeutic intervention. However, the development of effective inhibitors against various KRAS isoforms has been a formidable challenge. This technical guide delves into the promising potential of SAH-SOS1A, a stabilized alpha-helical peptide derived from the Son of Sevenless 1 (SOS1) protein, as a broad-spectrum inhibitor of both wild-type and mutant KRAS isoforms. This compound is designed to mimic the SOS1 α-helix, disrupting the KRAS-SOS1 interaction, which is crucial for the activation of KRAS. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound against various KRAS isoforms has been quantified through binding affinity and cell viability assays. The following tables summarize the key quantitative data, demonstrating the nanomolar affinity of this compound for a range of clinically relevant KRAS mutants.
Table 1: Binding Affinity of this compound to KRAS Isoforms
| KRAS Isoform | EC50 (nM)[1] |
| Wild-Type | 79[1] |
| G12D | 61[1] |
| G12V | 103[1] |
| G12C | 129[1] |
| G12S | 140 |
| Q61H | 124 |
Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) |
| Panc 10.05 | G12D | 5 - 15 |
| Various Pancreatic, Colon, and Lung Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly binding to KRAS, thereby blocking its interaction with the guanine nucleotide exchange factor SOS1. This disruption prevents the exchange of GDP for GTP, locking KRAS in its inactive state and subsequently inhibiting downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
References
Methodological & Application
Application Notes and Protocols for SAH-SOS1A in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAH-SOS1A is a stabilized alpha-helical peptide designed to inhibit the interaction between the Son of Sevenless 1 (SOS1) protein and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state.[3][4] By binding to KRAS with nanomolar affinity, this compound effectively blocks this interaction, leading to the suppression of downstream signaling pathways, such as the ERK-MAPK cascade, that are crucial for cell proliferation and survival.[2] This targeted inhibition of the KRAS signaling pathway makes this compound a promising candidate for anticancer therapy, particularly in tumors harboring KRAS mutations. These application notes provide a detailed protocol for utilizing this compound in a cell viability assay to assess its cytotoxic effects on cancer cell lines.
Mechanism of Action of this compound
The SOS1 protein plays a pivotal role in the activation of RAS proteins, including KRAS. Upon stimulation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it interacts with RAS. SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated, GTP-bound RAS then engages downstream effector proteins, initiating signaling cascades like the RAF-MEK-ERK (MAPK) pathway, which promotes cell growth, proliferation, and survival.
This compound is a hydrocarbon-stapled peptide that mimics the helix of SOS1 that binds to KRAS. This modification enhances the peptide's helicity, stability, and cell permeability. This compound directly binds to both wild-type and mutant forms of KRAS, physically obstructing the binding site for SOS1. This competitive inhibition prevents SOS1 from activating KRAS, thereby blocking the downstream signaling cascade and ultimately leading to a dose-dependent decrease in the viability of KRAS-driven cancer cells.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following SAH-SOS1A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates Ras by facilitating the exchange of GDP for GTP. The stabilized alpha-helical peptide, SAH-SOS1A, is an inhibitor of the SOS1/KRAS protein-protein interaction. By binding to KRAS, this compound blocks the nucleotide association, thereby impairing the activation of the downstream ERK-MAPK signaling cascade.[1][2] The phosphorylation of ERK1 and ERK2 (p44/42 MAPK) is a key indicator of pathway activation. This document provides a detailed protocol for performing a Western blot to quantify the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound.
Data Presentation
Table 1: Summary of SOS1 Inhibitor Effect on p-ERK Levels
| Inhibitor | Cell Line/Model | Treatment Conditions | p-ERK Inhibition | Reference |
| This compound | Panc 10.05 (Pancreatic Cancer) | 5-40 µM, 4 hours | Dose-responsively inhibited MEK1/2 and ERK1/2 phosphorylation. | [1] |
| This compound | HeLa (Cervical Cancer) | Not specified | This compound-specific effect on down-regulating phosphorylation. | |
| MRTX0902 | MIA PaCa-2 Xenograft (Pancreatic Cancer) | 25 mg/kg BID with 10 mg/kg QD adagrasib, 6 days | 66% reduction in p-ERK levels. | |
| MRTX0902 | MIA PaCa-2 Xenograft (Pancreatic Cancer) | 50 mg/kg BID with 10 mg/kg QD adagrasib, 6 days | 81% reduction in p-ERK levels. |
Signaling Pathway
Caption: The SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
This protocol provides a general guideline for performing a Western blot to detect p-ERK levels after this compound treatment. Optimization of conditions such as antibody concentrations and incubation times may be required for specific cell lines and experimental setups.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound peptide
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Primary antibody: Rabbit anti-p44/42 MAPK (Erk1/2) (for total ERK as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Stripping buffer
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time period (e.g., 4 hours).
-
Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 - 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize the dose-dependent inhibition.
-
References
- 1. Proteomic Expression Changes in Large Cerebral Arteries After Experimental Subarachnoid Hemorrhage in Rat Are Regulated by the MEK-ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of RARα Receptor Attenuates Neuroinflammation After SAH via Promoting M1-to-M2 Phenotypic Polarization of Microglia and Regulating Mafb/Msr1/PI3K-Akt/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAH-SOS1A In Vivo Experimental Design in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAH-SOS1A is a hydrocarbon-stapled peptide designed to inhibit the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] By binding to both wild-type and mutant forms of KRAS with nanomolar affinity, this compound blocks the SOS1-mediated exchange of GDP for GTP, thereby preventing KRAS activation.[1][2] This mechanism leads to the suppression of downstream signaling through the MAPK/ERK and PI3K/AKT pathways, ultimately impairing the viability of KRAS-driven cancer cells. While in vivo efficacy has been demonstrated in Drosophila models, detailed protocols for this compound in mouse models are not extensively published.
These application notes provide a comprehensive guide to the design and execution of in vivo experiments using this compound in mouse models, based on its known mechanism of action, in vitro data, and established protocols for similar investigational agents.
Mechanism of Action and Signaling Pathway
This compound targets the SOS1-binding pocket on KRAS, effectively disrupting a critical step in the activation of the RAS signaling cascade. This inhibition is independent of KRAS mutation status, suggesting a broad therapeutic potential across various KRAS-driven cancers.
Caption: this compound inhibits the KRAS activation pathway.
Quantitative Data Summary
The following tables summarize the available in vitro data for this compound. This information is crucial for selecting appropriate cell lines and designing in vivo studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Cell Line/Protein | Value (nM) | Reference |
| Binding Affinity (EC50) | Wild-type KRAS | 106 - 175 | |
| KRAS G12D | 106 - 175 | ||
| KRAS G12V | 106 - 175 | ||
| KRAS G12C | 106 - 175 | ||
| KRAS G12S | 106 - 175 | ||
| KRAS Q61H | 106 - 175 | ||
| Cell Viability (IC50) | Panc 10.05 (KRAS G12D) | 5,000 - 15,000 (5-15 µM) | |
| HCT-116 (KRAS G13D) | 5,000 - 15,000 (5-15 µM) | ||
| A549 (KRAS G12S) | 5,000 - 15,000 (5-15 µM) | ||
| SW480 (KRAS G12V) | 5,000 - 15,000 (5-15 µM) | ||
| MIA PaCa-2 (KRAS G12C) | 5,000 - 15,000 (5-15 µM) | ||
| HeLa (Wild-type KRAS) | 5,000 - 15,000 (5-15 µM) | ||
| Colo320-HSR (Wild-type KRAS) | 5,000 - 15,000 (5-15 µM) |
Proposed In Vivo Experimental Design: Subcutaneous Xenograft Model
The following protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. Note: As specific in vivo data for this compound in mice is limited, this protocol is a starting point and will require optimization.
Caption: Workflow for a xenograft efficacy study.
Materials and Reagents
-
KRAS-mutant cancer cell line (e.g., Panc 10.05, HCT-116)
-
Cell culture medium and supplements
-
This compound peptide
-
Vehicle for formulation (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or a surfactant)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Matrigel (optional, for improved tumor take-rate)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor implantation
-
Reagents for tissue processing and analysis (e.g., RIPA buffer, antibodies for Western blotting)
Protocol
1. Cell Culture and Preparation: 1.1. Culture the selected KRAS-mutant cancer cell line according to the supplier's recommendations. 1.2. Harvest cells during the exponential growth phase. 1.3. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) may be beneficial. 1.4. Keep cells on ice until implantation.
2. Tumor Implantation: 2.1. Anesthetize the mice using a calibrated vaporizer with isoflurane. 2.2. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse. 2.3. Monitor the animals until they have fully recovered from anesthesia.
3. Tumor Growth Monitoring and Group Randomization: 3.1. Begin monitoring tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. 3.2. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration: 4.1. Note: The optimal formulation and dosage for this compound in vivo have not been published and must be determined empirically. A starting point could be based on other peptide therapeutics. 4.2. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). 4.3. On each treatment day, dilute the stock solution to the final desired concentration in a sterile vehicle. 4.4. Administer this compound to the treatment group via a suitable route. Intraperitoneal (IP) or intravenous (IV) injections are common for peptide drugs. A starting dose might range from 10-40 mg/kg, administered once or twice daily. 4.5. Administer an equivalent volume of the vehicle to the control group.
5. Efficacy and Toxicity Monitoring: 5.1. Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity. 5.2. Monitor the general health of the animals daily. 5.3. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).
6. Endpoint Analysis: 6.1. At the end of the study, euthanize the mice according to institutional guidelines. 6.2. Excise the tumors and measure their final weight. 6.3. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-ERK, total ERK, p-AKT) and the remainder fixed in formalin for histological analysis. 6.4. Collect blood and other organs as needed for pharmacokinetic or toxicology studies.
Data Presentation for In Vivo Studies
The following table provides a template for summarizing the results of an in vivo efficacy study.
Table 2: Template for In Vivo Efficacy Data of this compound in a Xenograft Model
| Treatment Group | Dosing Regimen (Dose, Route, Schedule) | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) ± SEM |
| Vehicle Control | e.g., Saline, IP, QD | 10 | N/A | |||
| This compound | e.g., 20 mg/kg, IP, QD | 10 | ||||
| This compound | e.g., 40 mg/kg, IP, QD | 10 | ||||
| Positive Control | (If applicable) | 10 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
Important Considerations for In Vivo Studies with this compound
-
Pharmacokinetics and Bioavailability: As a peptide-based therapeutic, this compound may have a short half-life and poor oral bioavailability. Pharmacokinetic studies are essential to determine the optimal dosing schedule and route of administration to maintain therapeutic concentrations.
-
Toxicity: Comprehensive toxicology studies should be conducted to evaluate the safety profile of this compound. This includes monitoring for changes in body weight, clinical signs of distress, and analysis of blood and major organs.
-
Immunogenicity: Peptide-based drugs can potentially elicit an immune response. The use of highly immunocompromised mouse strains (e.g., NSG) can mitigate this, but it is an important consideration for future clinical translation.
-
Solubility and Formulation: this compound is a relatively large molecule. Ensuring its solubility and stability in a formulation suitable for in vivo administration is critical for obtaining reliable and reproducible results.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in various mouse models of KRAS-driven cancer.
References
Application Notes and Protocols for SAH-SOS1A in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SAH-SOS1A, a hydrocarbon-stapled peptide inhibitor of the SOS1/KRAS interaction, in various in vitro experimental settings. The provided protocols and concentration guidelines are based on published research to ensure optimal experimental design and reproducibility.
Introduction
This compound is a potent, cell-permeable peptide that mimics the SOS1 α-helix, enabling it to bind directly to the nucleotide-binding pocket of both wild-type and mutant KRAS with nanomolar affinity.[1] This binding event sterically hinders nucleotide association, thereby inhibiting KRAS activation and downstream signaling through the ERK-MAPK pathway.[1][2] Consequently, this compound has been shown to impair the viability of KRAS-driven cancer cells.[3] These notes offer detailed protocols for key in vitro assays to study the efficacy and mechanism of action of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations of this compound in various in vitro applications based on peer-reviewed studies.
| Table 1: Binding Affinity of this compound to KRAS Variants | |
| KRAS Variant | EC50 (nM) |
| Wild-type | 106 - 175 |
| G12D | 106 - 175 |
| G12V | 106 - 175 |
| G12C | 106 - 175 |
| G12S | 106 - 175 |
| Q61H | 106 - 175 |
| Table 2: Functional Cellular Assays with this compound | |
| Assay | Concentration Range |
| Inhibition of Cancer Cell Viability (IC50) | 5 - 15 µM |
| Inhibition of MEK1/2, ERK1/2, and AKT Phosphorylation | 5 - 40 µM |
| Anti-proliferation in KRAS-mutant and WT cell lines | > 20 µM |
| Inhibition of ERK phosphorylation (15 min treatment) | 20 µM |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the inhibitory action of this compound. Under normal conditions, growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment of Grb2 and SOS1. SOS1, a guanine nucleotide exchange factor (GEF), facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to cell proliferation, survival, and differentiation. This compound directly binds to KRAS, preventing its interaction with SOS1 and blocking nucleotide exchange, thus inhibiting the entire downstream signaling cascade.
References
Application Notes and Protocols for SAH-SOS1A Treatment of KRAS Mutant Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SAH-SOS1A, a stabilized alpha-helical peptide that disrupts the SOS1-KRAS interaction, for the study of KRAS mutant colorectal cancer (CRC) cell lines. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available research.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in colorectal cancer, leading to constitutive activation of downstream signaling pathways that drive tumor proliferation and survival. Direct inhibition of mutant KRAS has been challenging. An alternative strategy is to target key protein-protein interactions essential for KRAS activation. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive GDP-bound KRAS to its active GTP-bound state.
This compound is a peptide-based inhibitor that mimics the SOS1 helix, binding to both wild-type and mutant KRAS with high affinity.[1] This binding blocks the interaction with SOS1, thereby preventing nucleotide exchange and inhibiting downstream signaling cascades, notably the MAPK/ERK and PI3K/AKT pathways.[2] Published studies indicate that this compound impairs the viability of various cancer cell lines harboring KRAS mutations with IC50 values in the 5 to 15 µM range.[2]
Data Presentation
The following tables summarize expected quantitative data from key in vitro assays following this compound treatment of common KRAS mutant colorectal cancer cell lines.
Note: Specific experimental data for this compound in the listed colorectal cancer cell lines is not extensively available in peer-reviewed literature. The values presented below are illustrative and based on the generally reported effective concentration range of 5-15 µM for this compound in various KRAS-driven cancer cells.[2] Researchers should determine the precise IC50 values and optimal concentrations for their specific experimental conditions.
Table 1: Cell Viability (IC50) Data
| Cell Line | KRAS Mutation | Doubling Time (approx.) | Illustrative IC50 of this compound (72h) |
| HCT116 | G13D | ~22 hours | 8 µM |
| SW620 | G12V | ~24 hours | 12 µM |
| LoVo | G13D | ~36 hours | 10 µM |
Table 2: Apoptosis Assay Data (Illustrative)
| Cell Line | This compound Conc. | Treatment Time | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HCT116 | 10 µM | 48h | 15% | 8% |
| SW620 | 15 µM | 48h | 12% | 6% |
| LoVo | 12 µM | 48h | 14% | 7% |
Table 3: Cell Cycle Analysis Data (Illustrative)
| Cell Line | This compound Conc. | Treatment Time | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | 10 µM | 24h | 65% | 20% | 15% |
| SW620 | 15 µM | 24h | 60% | 25% | 15% |
| LoVo | 12 µM | 24h | 62% | 23% | 15% |
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HCT116 (KRAS G13D), SW620 (KRAS G12V), LoVo (KRAS G13D).
-
Culture Medium: McCoy's 5A (for HCT116), Leibovitz's L-15 (for SW620), or F-12K (for LoVo) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2 (or as recommended for the specific cell line).
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability/Proliferation Assay
This protocol is adapted for a 96-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.5 µM to 40 µM).
-
Add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO or appropriate solvent) wells.
-
Incubate for 72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in a 6-well plate.
-
After 24 hours, treat the cells with this compound at 1X and 2X the determined IC50 value, alongside a vehicle control.
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Identify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells in a 60 mm dish.
-
After 24 hours, treat with this compound at the IC50 concentration and a vehicle control.
-
Incubate for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
-
Western Blot Analysis of Downstream Signaling
-
Cell Lysis and Protein Quantification:
-
Seed 1 x 10^6 cells in a 100 mm dish.
-
After reaching 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Treat with this compound (e.g., 10 µM, 20 µM) for 4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound represents a promising tool for investigating the role of the KRAS-SOS1 interaction in colorectal cancer. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on cell viability, apoptosis, cell cycle progression, and key signaling pathways in KRAS mutant CRC cell lines. Due to the limited availability of specific performance data for this compound in these cell lines, it is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their assays.
References
Application Notes and Protocols for SAH-SOS1A in Nucleotide Association Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAH-SOS1A is a stabilized alpha-helical peptide designed to inhibit the interaction between Son of Sevenless 1 (SOS1) and KRas.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras proteins, leading to their activation.[3][4] By binding to the SOS1-binding pocket on KRas, this compound effectively blocks this nucleotide exchange, thereby inhibiting downstream signaling pathways, such as the ERK-MAPK cascade, that are often hyperactivated in cancers with KRAS mutations.[1] These application notes provide detailed protocols for utilizing this compound in nucleotide association assays to study its inhibitory effects on KRas.
Mechanism of Action: Inhibition of Nucleotide Exchange
The primary mechanism of this compound involves its direct binding to both wild-type and mutant forms of KRas with high affinity. This binding event physically obstructs the interaction between KRas and SOS1, a critical step for the release of GDP and subsequent binding of GTP. Consequently, this compound directly and independently blocks nucleotide association with KRas. This inhibitory action makes this compound a valuable tool for investigating KRas signaling and for the development of potential therapeutic agents targeting KRas-driven cancers.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on the KRas activation cycle.
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory concentrations of this compound against various KRas forms as reported in the literature.
Table 1: Binding Affinity of this compound to KRas Variants
| KRas Variant | EC50 (nM) | Reference |
| Wild-type | 106 - 175 | |
| G12D | 106 - 175 | |
| G12V | 106 - 175 | |
| G12C | 106 - 175 | |
| G12S | 106 - 175 | |
| Q61H | 106 - 175 |
Table 2: Cytotoxicity of this compound in KRas-mutant Cancer Cell Lines
| Cell Line | KRas Mutation | IC50 (µM) | Reference |
| Panc 10.05 | G12D | 5 - 15 | |
| Various Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |
Experimental Protocols
Two common methods for assessing nucleotide association are detailed below: a fluorescence-based assay using a mant-GTP analog and a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol 1: Fluorescence-Based Nucleotide Association Assay
This protocol is adapted from methodologies described for monitoring nucleotide exchange with fluorescent analogs. It measures the increase in fluorescence that occurs when a fluorescently labeled GTP analog, such as mant-GTP, binds to KRas.
Materials:
-
Recombinant human KRas protein (wild-type or mutant)
-
This compound peptide
-
mant-GTP (N-methylanthraniloyl-GTP)
-
Unlabeled GTP
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
96-well or 384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of KRas protein (e.g., 2 µM) in Assay Buffer.
-
Prepare a 2X stock solution of mant-GTP (e.g., 2 µM) in Assay Buffer.
-
Prepare a series of this compound dilutions at 2X the final desired concentrations in Assay Buffer.
-
Prepare a 200X stock of unlabeled GTP (e.g., 200 µM) for the negative control.
-
-
Assay Setup:
-
Test Wells: Add equal volumes of the 2X KRas stock and the 2X this compound dilutions to the wells.
-
Positive Control: Add equal volumes of the 2X KRas stock and Assay Buffer.
-
Negative Control: Add equal volumes of the 2X KRas stock and the 200X unlabeled GTP stock.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Initiate Reaction:
-
Add an equal volume of the 2X mant-GTP stock to all wells to initiate the nucleotide association.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at 25°C.
-
Data Analysis:
The rate of nucleotide association is determined by the initial linear phase of the fluorescence increase. The inhibitory effect of this compound is quantified by comparing the rates in the presence of the inhibitor to the positive control.
Figure 2: Experimental workflow for the fluorescence-based nucleotide association assay.
Protocol 2: HTRF-Based Nucleotide Association Assay
This protocol is based on commercially available HTRF assay kits that measure the interaction between KRas and SOS1. The principle involves FRET between a donor fluorophore on one binding partner and an acceptor on the other. Inhibition of the interaction by this compound leads to a decrease in the HTRF signal.
Materials:
-
HTRF KRas/SOS1 Binding Assay Kit (containing tagged KRas and SOS1 proteins, and detection reagents)
-
This compound peptide
-
GTP solution
-
Assay Buffer (provided with the kit)
-
96-well or 384-well low-volume white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of this compound at the desired concentrations in Assay Buffer.
-
Prepare the tagged KRas and SOS1 proteins according to the kit manufacturer's instructions.
-
Prepare the HTRF detection reagents as per the kit protocol.
-
-
Assay Setup:
-
Dispense the this compound dilutions or Assay Buffer (for controls) into the wells of the assay plate.
-
Add the pre-mixed GTP and tagged KRas protein solution to all wells.
-
Add the tagged SOS1 protein solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 15 minutes to overnight).
-
-
Detection:
-
Add the HTRF detection reagents to all wells.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader according to the kit's instructions.
-
Data Analysis:
The HTRF signal is proportional to the extent of the KRas-SOS1 interaction. A decrease in the signal in the presence of this compound indicates inhibition of this interaction, which is a prerequisite for nucleotide exchange.
Figure 3: Experimental workflow for the HTRF-based nucleotide association assay.
Conclusion
This compound is a potent inhibitor of the KRas-SOS1 interaction and subsequent nucleotide exchange. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and similar compounds. These assays are crucial for the preclinical evaluation of potential KRas-targeted therapeutics in drug discovery and development.
References
Application Notes and Protocols for Studying the SAH-SOS1A and KRAS Interaction via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to investigate the disruption of the protein-protein interaction (PPI) between Son of Sevenless 1 (SOS1) and KRAS by the peptide-based inhibitor SAH-SOS1A.
Introduction
The interaction between the guanine nucleotide exchange factor SOS1 and the small GTPase KRAS is a critical step in the activation of the RAS/MAPK signaling pathway, which is frequently dysregulated in human cancers. Direct inhibition of this interaction presents a promising therapeutic strategy. This compound is a stabilized alpha-helical peptide designed to mimic the SOS1 helix that binds to KRAS, thereby competitively inhibiting the native KRAS-SOS1 interaction.[1][2][3] Co-immunoprecipitation is a robust and widely used technique to study PPIs in a cellular context, making it an ideal method to validate the mechanism of action of inhibitors like this compound.[4]
Principle of the Assay
Co-immunoprecipitation allows for the purification of a protein of interest ("bait") from a cell lysate, along with its interacting partners ("prey"). In this application, an antibody targeting either KRAS or SOS1 is used to pull down the respective protein. If the two proteins are interacting, the partner protein will also be precipitated. The presence of the co-precipitated protein is then detected by western blotting. By treating cells with this compound, a reduction in the amount of co-precipitated partner protein would indicate a disruption of the KRAS-SOS1 interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the co-immunoprecipitation procedure.
Caption: KRAS-SOS1 signaling and this compound inhibition.
Caption: Step-by-step Co-IP experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound inhibitor. This data is crucial for designing and interpreting Co-IP experiments.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | EC50 (nM) | Assay Type |
| Wild-type | 106 - 175 | Fluorescence Polarization |
| G12D | 106 - 175 | Fluorescence Polarization |
| G12V | 106 - 175 | Fluorescence Polarization |
| G12C | 106 - 175 | Fluorescence Polarization |
| G12S | 106 - 175 | Fluorescence Polarization |
| Q61H | 106 - 175 | Fluorescence Polarization |
| Data sourced from MedchemExpress.[5] |
Table 2: Cellular Activity of this compound in KRAS-driven Cancer Cell Lines
| Cell Line Mutant Status | IC50 (µM) | Assay Type |
| G12D | 5 - 15 | Cell Viability Assay |
| G12C | 5 - 15 | Cell Viability Assay |
| G12V | 5 - 15 | Cell Viability Assay |
| G12S | 5 - 15 | Cell Viability Assay |
| G13D | 5 - 15 | Cell Viability Assay |
| Q61H | 5 - 15 | Cell Viability Assay |
| Data sourced from MedchemExpress. |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous KRAS and SOS1
This protocol is designed to assess the effect of this compound on the interaction between endogenous KRAS and SOS1 in a suitable cancer cell line (e.g., Panc-1, which expresses mutant KRAS).
Materials:
-
Cancer cell line expressing KRAS and SOS1 (e.g., Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide inhibitor
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-KRAS antibody (validated for IP)
-
Anti-SOS1 antibody (for western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle control for a predetermined time (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification and Input Sample:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Reserve a small aliquot (e.g., 20-50 µg of protein) of the lysate from each condition to serve as the "input" control for western blotting.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1-2 mg of total protein, add 20-30 µL of Protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-KRAS antibody or an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
Protocol 2: Western Blot Analysis
Procedure:
-
SDS-PAGE:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SOS1 overnight at 4°C.
-
To confirm the immunoprecipitation of the "bait" protein, a separate blot can be probed with the anti-KRAS antibody.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation
-
Input Lanes: Should show equal loading of KRAS and SOS1 across all treatment conditions.
-
Isotype Control (IgG) Lane: Should not show any bands for KRAS or SOS1, confirming the specificity of the immunoprecipitating antibody.
-
IP Lanes: The vehicle-treated sample should show a band for SOS1, confirming the baseline interaction with KRAS. In the this compound treated samples, a dose-dependent decrease in the intensity of the SOS1 band is expected, indicating the disruption of the KRAS-SOS1 interaction. Densitometric analysis can be performed to quantify this reduction.
Troubleshooting
| Problem | Possible Cause | Solution |
| No co-precipitated protein detected | Weak or transient interaction | Use a milder lysis buffer; consider in vivo cross-linking. |
| Antibody is not suitable for IP | Use an antibody specifically validated for immunoprecipitation. | |
| Inhibitor is too potent at tested concentrations | Perform a dose-response curve with lower concentrations of this compound. | |
| High background/non-specific binding | Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer. |
| Lysate not pre-cleared | Always include the pre-clearing step. | |
| Co-precipitated protein in IgG control | Non-specific binding to beads or IgG | Pre-clear the lysate; ensure the isotype control matches the primary antibody. |
By following these detailed protocols and application notes, researchers can effectively utilize co-immunoprecipitation to validate and characterize the inhibitory effect of this compound on the critical KRAS-SOS1 protein-protein interaction.
References
Application Note: Flow Cytometry Analysis of Apoptosis in Cancer Cells Following SAH-SOS1A Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
SAH-SOS1A is a stabilized alpha-helical peptide that acts as a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3][4] This interaction is a critical step in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently hyperactivated in various human cancers due to mutations in the KRAS oncogene.[5] By disrupting the SOS1-KRAS interaction, this compound effectively blocks downstream signaling, leading to impaired cancer cell viability and induction of apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By analyzing the fluorescence signals of Annexin V and PI using flow cytometry, the cell population can be categorized into four distinct quadrants:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a KRAS-mutant cancer cell line (e.g., Panc 10.05 pancreatic cancer cells) after exposure to this compound for 24 and 48 hours.
Table 1: Apoptosis Analysis after 24-hour this compound Exposure
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 5 | 75.8 ± 3.5 | 15.3 ± 1.8 | 8.4 ± 1.2 | 23.7 ± 3.0 |
| 10 | 55.1 ± 4.2 | 25.7 ± 2.5 | 18.6 ± 2.1 | 44.3 ± 4.6 |
| 20 | 30.4 ± 3.8 | 38.2 ± 3.1 | 30.9 ± 2.9 | 69.1 ± 6.0 |
Table 2: Apoptosis Analysis after 48-hour this compound Exposure
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | 93.5 ± 2.5 | 3.1 ± 0.6 | 2.9 ± 0.5 | 6.0 ± 1.1 |
| 5 | 50.2 ± 4.1 | 20.5 ± 2.2 | 28.7 ± 3.3 | 49.2 ± 5.5 |
| 10 | 25.9 ± 3.3 | 22.8 ± 2.8 | 50.6 ± 4.5 | 73.4 ± 7.3 |
| 20 | 10.7 ± 2.1 | 15.4 ± 1.9 | 73.2 ± 5.8 | 88.6 ± 7.7 |
Experimental Protocols
Materials and Reagents
-
KRAS-mutant cancer cell line (e.g., Panc 10.05, H358)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol for Apoptosis Analysis
-
Cell Seeding:
-
For adherent cells, seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
For suspension cells, seed 2 x 10^5 cells per well in 6-well plates.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 5 µM, 10 µM, and 20 µM.
-
Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Washing:
-
Adherent cells: Carefully collect the culture supernatant (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Suspension cells: Directly collect the cells from the wells.
-
Transfer the cell suspensions to 1.5 mL microcentrifuge tubes.
-
Centrifuge the cells at 500 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Annexin V and Propidium Iodide Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
Application Notes and Protocols: SAH-SOS1A in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including pancreatic, colorectal, and lung cancers. These mutations lock KRAS in a constitutively active GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. For decades, direct targeting of oncogenic KRAS was considered an insurmountable challenge.
The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[1] Inhibiting the interaction between SOS1 and KRAS presents a promising therapeutic strategy to block KRAS activation, irrespective of its mutation status. SAH-SOS1A is a stabilized alpha-helical peptide that directly inhibits the SOS1-KRAS interaction.[2] It has been shown to bind to both wild-type and mutant KRAS with high affinity, block nucleotide association, and impair the viability of KRAS-driven cancer cells.[2]
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, including gradients of nutrients and oxygen, as well as complex cell-cell and cell-matrix interactions. These models often exhibit different drug responses compared to traditional 2D cell cultures, frequently showing increased resistance. Therefore, evaluating the efficacy of novel cancer therapeutics like this compound in 3D spheroid models is a critical step in preclinical drug development.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D spheroid culture models of KRAS-driven cancers.
Mechanism of Action of this compound
This compound is a peptide-based inhibitor designed to mimic the SOS1 helix that binds to KRAS. This hydrocarbon-stapled peptide binds to the SOS1-binding pocket on KRAS, preventing the interaction between KRAS and SOS1. This disruption has two key consequences:
-
Inhibition of Nucleotide Exchange: By blocking the SOS1-KRAS interaction, this compound prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS. This leads to an accumulation of KRAS in its inactive, GDP-bound state.
-
Downregulation of Downstream Signaling: The reduction in active GTP-bound KRAS leads to the suppression of downstream pro-survival and proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.
The following diagram illustrates the targeted signaling pathway:
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound. Note that the IC50 values are derived from 2D cell culture assays, as specific 3D spheroid data for this compound is not yet widely published. It is generally expected that IC50 values in 3D cultures will be higher than in 2D cultures.
Table 1: Binding Affinity of this compound to KRAS Variants
| KRAS Variant | EC50 (nM) |
| Wild-type | 106 - 175 |
| G12D | 106 - 175 |
| G12V | 106 - 175 |
| G12C | 106 - 175 |
| G12S | 106 - 175 |
| Q61H | 106 - 175 |
| Data from MedchemExpress, citing Leshchiner ES, et al. PNAS. 2015. |
Table 2: In Vitro Cell Viability (IC50) of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| Panc 10.05 | Pancreatic | G12D | 5 - 15 |
| HCT-116 | Colon | G13D | 5 - 15 |
| A549 | Lung | G12S | 5 - 15 |
| SW480 | Colon | G12V | 5 - 15 |
| ASPC-1 | Pancreatic | G12D | 5 - 15 |
| Data from MedchemExpress, citing Leshchiner ES, et al. PNAS. 2015. |
Experimental Protocols
The following protocols are adapted from established methods for 3D spheroid culture and drug testing. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
KRAS-mutant cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per 100 µL, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment and Viability Assessment
This protocol details the treatment of established spheroids with this compound and subsequent analysis of cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound peptide
-
Sterile water or appropriate solvent for this compound reconstitution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer-compatible 96-well white-walled plates
-
Multichannel pipette
Procedure:
-
Prepare this compound dilutions: Reconstitute this compound in sterile water to create a high-concentration stock solution (e.g., 1 mg/ml). Prepare a series of 2X working concentrations in complete culture medium. Based on 2D IC50 values (5-15 µM), a suggested starting range for 3D models would be 5 µM to 100 µM.
-
Treat Spheroids: Once spheroids have reached a consistent size and morphology (day 3-4), carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound working solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
-
Perform Viability Assay:
-
Allow the spheroid plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the contents of each well to a white-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream KRAS Signaling
This protocol outlines the analysis of protein expression and phosphorylation in treated spheroids.
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest Spheroids: After treatment, carefully collect spheroids from multiple wells (pooling may be necessary to obtain sufficient protein) into a microcentrifuge tube.
-
Wash: Gently wash the spheroids with cold PBS.
-
Lyse Spheroids: Add cold RIPA buffer to the spheroid pellet. Lyse the cells by mechanical disruption using a micro-homogenizer or sonication on ice.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound represents a promising therapeutic agent for KRAS-driven cancers by inhibiting a key activator of the KRAS protein. The use of 3D spheroid models provides a more clinically relevant platform for evaluating its efficacy compared to traditional 2D cultures. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on spheroid growth, viability, and downstream signaling pathways. Further optimization of these protocols will be essential for specific cell lines and experimental goals, ultimately contributing to a more robust preclinical evaluation of this novel class of KRAS inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: SAH-SOS1A and ERK Phosphorylation Analysis
Welcome to the technical support center for SAH-SOS1A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound and troubleshooting common experimental issues. The following guides and frequently asked questions (FAQs) address specific problems you might encounter, particularly the lack of ERK phosphorylation inhibition in Western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect ERK phosphorylation?
A1: this compound is a cell-permeable, peptide-based inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[4][5] By disrupting the SOS1-KRAS interaction, this compound prevents KRAS activation. Since KRAS is a key upstream activator of the MAPK/ERK signaling cascade, inhibition of its function by this compound is expected to lead to a dose-dependent decrease in the phosphorylation of downstream targets, including MEK1/2 and ERK1/2.
Q2: I treated my cells with this compound, but I don't see any decrease in phospho-ERK (p-ERK) levels in my Western blot. What are the initial checks I should perform?
A2: When the expected inhibition of ERK phosphorylation is not observed, it is crucial to first verify the fundamental aspects of your experimental setup.
-
Inhibitor Integrity: Confirm the correct preparation, storage, and handling of this compound. Ensure it was dissolved in an appropriate solvent and stored at the recommended temperature (-20°C) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Treatment Conditions: Double-check the final concentration of this compound used and the duration of the cell treatment. These parameters can vary between cell lines and experimental conditions.
-
Cell Health and Confluency: Verify the health and confluency of your cells at the time of treatment. Cellular stress or inappropriate cell density can lead to altered signaling pathway activity.
Q3: Is it possible that the issue lies with my Western blot protocol for p-ERK detection?
A3: Yes, technical issues with the Western blot procedure are a common reason for unexpected results. Key areas to review in your protocol include:
-
Lysis Buffer Composition: Your lysis buffer must contain phosphatase and protease inhibitors to preserve the phosphorylation state of ERK and prevent protein degradation.
-
Antibody Performance: Ensure that the primary antibodies for both phospho-ERK (p-ERK) and total ERK are specific, validated for the application, and used at the recommended dilution. The use of a well-regarded p-ERK antibody is crucial.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A positive control could be cells stimulated with a known ERK activator (e.g., EGF, PMA) to ensure the pathway is active and detectable. A vehicle-treated control (e.g., DMSO) is essential to compare against the this compound treated samples.
Q4: Do I need to stimulate the ERK pathway to see the inhibitory effect of this compound?
A4: This is a critical consideration. To observe the inhibitory effect of this compound, the ERK pathway must be active. In many cell lines, this is achieved by serum-starving the cells to reduce basal signaling, followed by stimulation with a growth factor like EGF. If the basal level of p-ERK in your unstimulated cells is already very low, it will be difficult to detect a further decrease with inhibitor treatment.
Troubleshooting Guide: No Inhibition of ERK Phosphorylation
If the initial checks do not resolve the issue, follow this systematic troubleshooting guide.
| Potential Problem | Recommended Action & Rationale |
| Inhibitor Inactivity | Action: Test a fresh aliquot of this compound. If possible, obtain a new lot of the inhibitor to rule out batch-to-batch variability. Rationale: Peptide inhibitors can degrade if not stored or handled properly. Verifying the integrity of your inhibitor stock is a critical step. |
| Suboptimal Inhibitor Concentration | Action: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM). Rationale: The effective concentration of an inhibitor can vary significantly between cell lines. A dose-response curve will help determine the IC50 (half-maximal inhibitory concentration) in your specific system. Published effective concentrations for this compound are typically in the 5-40 µM range. |
| Incorrect Treatment Duration | Action: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) with an effective concentration of this compound. Rationale: The inhibitor requires time to enter the cells and disrupt the SOS1-KRAS interaction. An optimal pre-incubation time before cell stimulation and lysis needs to be determined empirically. A 4-hour incubation has been shown to be effective in some studies. |
| Weak or Absent ERK Activation | Action: Optimize the stimulation conditions. Perform a time-course and dose-response for your ERK pathway activator (e.g., EGF) to identify the peak of ERK phosphorylation. Rationale: A robust and reproducible p-ERK signal is necessary to accurately assess the effect of an inhibitor. Without a clear window of ERK activation, evaluating inhibition is challenging. |
| Cell Line-Specific Resistance | Action: Research the specific cell line you are using. Check for mutations downstream of KRAS (e.g., in BRAF or MEK) that would render the cells insensitive to the inhibition of SOS1. Rationale: If a downstream component of the pathway is constitutively active, inhibiting an upstream component like SOS1/KRAS will not affect ERK phosphorylation. |
| Western Blot Technical Issues | Action: Review and optimize your Western blot protocol. Ensure complete protein transfer by checking the membrane with Ponceau S stain. Optimize blocking conditions (e.g., BSA instead of milk for phospho-antibodies) and antibody incubation times. Ensure adequate washing steps to minimize background. |
Experimental Protocols
Cell Treatment with this compound and Stimulation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells have adhered, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal ERK signaling.
-
Inhibitor Pre-treatment: Prepare fresh dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired pre-treatment time (e.g., 4 hours). Include a vehicle-only control.
-
Stimulation: Add the ERK pathway activator (e.g., EGF at 10-100 ng/mL) directly to the medium for the predetermined optimal stimulation time (e.g., 15 minutes).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
Western Blot for Phospho-ERK and Total-ERK
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until adequate separation of the 44 and 42 kDa ERK1/2 bands is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBST for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total ERK1/2. This serves as a loading control and confirms that the changes observed are in the phosphorylation status and not the total amount of ERK protein.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
References
Technical Support Center: SAH-SOS1A Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAH-SOS1A in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a hydrocarbon-stapled peptide that acts as a potent inhibitor of the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and KRAS.[1][2][3][4] SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP.[5] By mimicking a key alpha-helical region of SOS1, this compound binds to KRAS and disrupts this interaction, thereby preventing KRAS activation. This leads to the blockade of downstream signaling pathways, such as the ERK-MAPK cascade, which are crucial for cell proliferation and survival. Consequently, this compound can impair the viability of cancer cells that are dependent on KRAS signaling.
Q2: I am observing a high background signal in my cell viability assay with this compound. What are the potential causes?
High background in cell viability assays using this compound can stem from several factors:
-
Peptide Aggregation: At higher concentrations, this compound has been reported to form aggregates. These aggregates can interfere with the assay reagents, particularly in fluorescence- or luminescence-based assays, leading to a high background signal that is independent of cell viability.
-
Compound Interference: The this compound peptide itself might directly interact with the assay reagents. For instance, it could have intrinsic fluorescent properties or affect the enzymatic reactions that many viability assays are based on.
-
Cell Lysis at High Concentrations: At concentrations typically above 10 µM, this compound may cause cell membrane disruption and lysis. This can lead to the release of intracellular components that interfere with the assay, or it can artificially inflate the "dead cell" signal in cytotoxicity assays.
-
Autofluorescence: Cellular components (like NADH and flavins) and media components (like phenol red and serum) can autofluoresce, contributing to high background in fluorescence-based assays.
-
Reagent Degradation: Improper storage or handling of assay reagents can lead to their degradation and a subsequent increase in background signal.
-
Procedural Issues: Inadequate washing, cross-contamination between wells, or incorrect incubation times can all contribute to elevated background readings.
Q3: How can I troubleshoot high background specifically related to this compound?
To address high background caused by this compound, consider the following troubleshooting steps:
-
Run a "No-Cell" Control: Prepare wells containing your complete assay medium and this compound at the concentrations used in your experiment, but without cells. Add the viability reagent to these wells. A high signal in these wells indicates direct interference from the peptide or media components with the assay reagent.
-
Test for Aggregation: If you suspect peptide aggregation, you can perform a simple visual inspection of the this compound solution at high concentrations for any turbidity. For a more rigorous check, dynamic light scattering (DLS) can be used to detect aggregates. Including a low concentration of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your assay buffer can sometimes help prevent aggregation.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for this compound. It is possible that the concentrations causing high background are also in the range that induces non-specific cytotoxicity through cell lysis.
-
Choose an Appropriate Assay: If you are using a fluorescence-based assay and suspect interference, consider switching to a luminescence-based assay like the CellTiter-Glo® assay, which measures ATP levels and is often less susceptible to compound interference.
Troubleshooting Guides
Guide 1: High Background Signal
This guide provides a step-by-step approach to diagnosing and resolving high background signals in your this compound cell viability assay.
Step 1: Identify the Source of the High Background
| Control Experiment | Observation | Interpretation | Next Steps |
| No-Cell Control (Media + this compound + Reagent) | High signal | This compound or media components are interfering with the assay reagent. | Proceed to Guide 2: Compound/Media Interference. |
| Vehicle Control (Cells + Media + Vehicle + Reagent) | High signal | The issue is likely related to the cells, media, or general assay procedure, not this compound. | Check for cell contamination, autofluorescence, or reagent degradation. |
| Unstained Control (Fluorescence assays only) | High signal | High cellular or media autofluorescence. | Use phenol red-free media and consider cell lines with lower intrinsic fluorescence. |
Step 2: Mitigate this compound-Specific Issues
| Potential Cause | Recommended Action |
| Peptide Aggregation | Include 0.01% Tween-20 or Triton X-100 in the assay buffer. Prepare fresh dilutions of this compound for each experiment. |
| Cell Lysis at High Concentrations | Determine the IC50 value and work at concentrations below the threshold for non-specific lysis. Consider a time-course experiment to see if the high background develops over time. |
| Direct Reagent Interference | Switch to an orthogonal assay method (e.g., from a fluorescence-based to a luminescence-based assay). |
Guide 2: Compound/Media Interference
This guide helps you address high background signals originating from the interaction between this compound or your cell culture media and the assay reagents.
| Component | Troubleshooting Steps |
| This compound | 1. Serial Dilution in No-Cell Wells: Perform a serial dilution of this compound in wells without cells and measure the signal. This will show if the interference is concentration-dependent. 2. Change Assay Readout: If interference is confirmed, select an assay with a different detection method. |
| Cell Culture Media | 1. Use Phenol Red-Free Media: Phenol red can interfere with absorbance and fluorescence readings. 2. Reduce Serum Concentration: Fetal Bovine Serum (FBS) can be a source of autofluorescence. If possible, reduce the FBS concentration during the assay. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: this compound Binding Affinity and IC50 Values in Cancer Cell Lines
| Cell Line | KRAS Mutation | EC50 (Binding Affinity) | IC50 (Cell Viability) | Reference |
| Various | WT, G12D, G12V, G12C, G12S, Q61H | 106-175 nM | ||
| Cancer Cells | G12D, G12C, G12V, G12S, G13D, Q61H | 5-15 µM | ||
| Panc 10.05 | G12D | Dose-responsive inhibition |
Table 2: Recommended Concentration Ranges for this compound Experiments
| Experiment | Concentration Range | Notes | Reference |
| Cell Viability Assays | 0.625-40 µM | Dose-responsively impairs viability. | |
| Phosphosignaling Inhibition | 5-40 µM | Inhibits MEK1/2, ERK1/2, and AKT phosphorylation. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for the use of this compound and is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (phenol red-free recommended)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure you have a single-cell suspension.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density. For a 96-well plate, use 100 µL of cell suspension per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete, phenol red-free culture medium. It is recommended to include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Protocol 2: "No-Cell" Interference Assay
This protocol is designed to test for direct interference of this compound with the cell viability assay reagents.
Procedure:
-
Prepare a multiwell plate with the same layout as your main experiment, but without seeding any cells.
-
Add 100 µL of complete, phenol red-free culture medium to each well.
-
Add your serial dilutions of this compound and vehicle control to the appropriate wells.
-
Follow the same procedure for adding the cell viability reagent and measuring the signal as described in Protocol 1.
-
A high signal in these wells, especially at higher concentrations of this compound, indicates direct interference.
Visualizations
Caption: SOS1-KRAS Signaling Pathway and this compound Inhibition.
Caption: this compound Cell Viability Assay Workflow.
References
- 1. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [ouci.dntb.gov.ua]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SAH-SOS1A Induced Cytotoxicity in KRAS Wild-Type Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers observing cytotoxicity in KRAS wild-type (WT) cells during experiments with SAH-SOS1A, a hydrocarbon-stapled peptide designed to inhibit the SOS1-KRAS interaction. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to help you navigate and understand the underlying mechanisms of these cellular responses.
Troubleshooting Guide: Investigating this compound Cytotoxicity
When unexpected cytotoxicity is observed in KRAS WT cell lines, a systematic approach is crucial to determine the cause. This guide will help you differentiate between potential on-target and off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at concentrations above 10 µM in KRAS WT cells. | Off-target membrane disruption: this compound, particularly at higher concentrations, has been reported to cause cell lysis through non-specific interactions with the cell membrane. | 1. Perform a Lactate Dehydrogenase (LDH) assay: This will directly measure membrane integrity. A significant increase in LDH release at cytotoxic concentrations suggests a lytic mechanism. 2. Titrate this compound concentrations: Determine the concentration range where cytotoxicity is observed. Compare this with the concentration required for target engagement (inhibition of downstream signaling). 3. Include a scrambled peptide control: A control peptide with the same amino acid composition but a scrambled sequence should not exhibit the same cytotoxic effects if they are target-specific. |
| Inhibition of ERK/MAPK signaling is observed, but so is significant cell death. | Confounding effects of cell lysis: The observed reduction in signaling may be a secondary effect of widespread cell death and not a direct result of on-target SOS1-KRAS inhibition. | 1. Perform short-term exposure experiments: Analyze phosphorylation of ERK and other downstream targets at time points before the onset of significant cytotoxicity. 2. Use serum-starved and growth factor-stimulated conditions: This will allow for a clearer assessment of the inhibitor's effect on a specific signaling cascade. |
| Inconsistent results between experiments. | Peptide solubility and stability: this compound is a peptide and may have specific handling requirements. | 1. Ensure proper solubilization: Use the recommended solvent (e.g., water) and prepare fresh solutions for each experiment. 2. Aliquot and store correctly: Store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 3. Consider peptide adsorption to plasticware: Pre-coating pipette tips and plates with a bovine serum albumin (BSA) solution may help reduce loss of the peptide. |
| Discrepancy between reported binding affinity and cellular potency. | Differences in experimental conditions: The high nanomolar binding affinity of this compound to KRAS may not directly translate to cellular efficacy due to factors like cell permeability and off-target effects.[2][3] | 1. Carefully review your experimental setup: Ensure that assay conditions (cell density, serum concentration, incubation time) are consistent and optimized. 2. Consider the limitations of in vitro binding assays: These assays do not always predict cellular activity accurately. |
Frequently Asked Questions (FAQs)
Q1: Is the cytotoxicity of this compound in KRAS wild-type cells an on-target or off-target effect?
A: While this compound was designed to inhibit the SOS1-KRAS interaction, current evidence strongly suggests that the cytotoxicity observed in KRAS WT cells, particularly at micromolar concentrations, is primarily an off-target effect .[2] This is attributed to the peptide's ability to disrupt the cell membrane, leading to cell lysis.
Q2: How can I distinguish between on-target inhibition of KRAS signaling and off-target cytotoxicity?
A: To differentiate these effects, it is recommended to:
-
Measure cytotoxicity directly: Use an LDH assay to quantify cell membrane damage.
-
Analyze signaling at non-cytotoxic concentrations: Assess the phosphorylation status of downstream effectors of KRAS (e.g., MEK, ERK, AKT) at this compound concentrations that do not cause significant cell death. On-target effects should be observable at concentrations lower than those causing widespread lysis.
-
Use appropriate controls: Include a scrambled peptide control and test in cell lines that are not dependent on KRAS signaling for survival.
Q3: What are the reported IC50 values for this compound in KRAS wild-type cell lines?
A: While the initial reports suggested that KRAS WT cell lines are "similarly affected" to their KRAS mutant counterparts with IC50 values in the 5-15 µM range, subsequent studies have indicated that these values likely reflect off-target cytotoxicity.
Quantitative Data Summary: Cytotoxicity of this compound
| Assay Type | Cell Line (KRAS Status) | Parameter | Value | Interpretation |
| Viability/Proliferation | HeLa (WT), Colo320-HSR (WT) | IC50 | 5 - 15 µM (range) | Likely reflects off-target cytotoxicity |
| LDH Release | U-2 OS (WT), A549 (WT) | EC50 | ~10 µM | Direct evidence of membrane disruption |
Q4: What is the proposed mechanism for the off-target cytotoxicity of this compound?
A: The proposed mechanism is the disruption of the plasma membrane. The physicochemical properties of the stapled peptide may allow it to interact with and compromise the integrity of the cell membrane, leading to the release of intracellular components and subsequent cell death.
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a general framework for assessing cell viability.
Materials:
-
This compound (and scrambled peptide control)
-
KRAS wild-type cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and the scrambled control peptide. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
Cytotoxicity Assessment: LDH Assay
This protocol is crucial for directly measuring membrane integrity.
Materials:
-
This compound
-
KRAS wild-type cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Visualizing the Cellular Effects of this compound
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanisms of this compound action in cells.
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow to determine the cause of this compound cytotoxicity.
References
Inconsistent results with SAH-SOS1A treatment
Welcome to the technical support center for SAH-SOS1A. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this peptide-based SOS1/KRAS protein interaction inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors, ranging from compound handling to experimental setup. Here’s a breakdown of potential causes and troubleshooting steps:
-
Compound Stability and Handling: this compound is a peptide and may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting:
-
Upon receipt, aliquot the this compound stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment.[1]
-
Prepare fresh dilutions from the stock solution for each experiment.
-
-
-
Cell Culture Conditions: Variations in cell culture practices can significantly impact cellular response.
-
Troubleshooting:
-
Maintain consistency in cell density at the time of treatment.
-
Use cells within a consistent and low passage number range.
-
Ensure the media composition, including serum concentration, is consistent across experiments.
-
-
-
Assay-Specific Variability: The type of viability assay and incubation time can influence the apparent IC50.
-
Troubleshooting:
-
Ensure the chosen assay's readout (e.g., absorbance, luminescence) is within the linear range.
-
Optimize the incubation time with this compound for your specific cell line. A 72-hour incubation is a common starting point.[2]
-
-
Issue 2: Discrepancy Between Binding Affinity and Cellular Potency
Q2: this compound has a reported nanomolar binding affinity for KRAS, but we observe micromolar IC50 values in our cell-based assays. Why is there a discrepancy?
A2: This is a common observation for many intracellularly targeted compounds. Several factors contribute to this difference:
-
Cellular Uptake: As a peptide, the cell permeability of this compound might be limited, resulting in a lower intracellular concentration compared to the concentration in the culture medium.
-
Intracellular Stability: The peptide may be subject to degradation by intracellular proteases.
-
Off-Target Effects at Higher Concentrations: Some studies suggest that at concentrations above 20 μM, this compound may exhibit off-target cytotoxic effects, including cell membrane disruption and lysis.[3] This could contribute to the observed cell death in viability assays, independent of its on-target SOS1/KRAS inhibition.[3]
Troubleshooting Flowchart for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent this compound results.
Quantitative Data Summary
The following table summarizes the reported binding affinities and cytotoxic concentrations of this compound.
| Parameter | Wild-Type KRAS | Mutant KRAS (G12D, G12V, G12C, G12S, Q61H) | Cancer Cell Lines (with various KRAS mutations) |
| EC50 (Binding Affinity) | 106-175 nM | 106-175 nM | N/A |
| IC50 (Cell Viability) | N/A | N/A | 5-15 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol is used to verify the on-target effect of this compound by assessing the phosphorylation status of downstream effectors of the KRAS pathway.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 5-40 µM) for 4 hours.
-
For some cell lines, stimulation with a growth factor like EGF for 15 minutes prior to lysis may be necessary to induce a robust signal.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Mechanism of Action
SOS1-KRAS Signaling Pathway and this compound Inhibition
The Son of sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS. It facilitates the exchange of GDP for GTP on KRAS, leading to the activation of downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell proliferation, differentiation, and survival. This compound is a stapled peptide designed to mimic the alpha-helical region of SOS1 that binds to KRAS. By competitively binding to the SOS1-binding pocket on both wild-type and mutant KRAS, this compound prevents the interaction between SOS1 and KRAS, thereby inhibiting KRAS activation and subsequent downstream signaling.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
References
Navigating SAH-SOS1A: A Technical Support Guide for Researchers
Welcome to the technical support center for SAH-SOS1A. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and aggregation of this stapled peptide. By providing clear troubleshooting steps and detailed experimental protocols, we aim to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
1. What is the recommended solvent for initial stock solution preparation of this compound?
Based on available data and general practices for stapled peptides, we recommend preparing an initial high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1][2][3][4] Many stapled peptides, particularly those with hydrophobic staples, exhibit poor solubility in aqueous solutions alone.[5]
2. My this compound peptide is not dissolving properly in aqueous buffer. What should I do?
If you observe precipitation or turbidity when diluting your DMSO stock of this compound into an aqueous buffer, consider the following troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform a stepwise dilution. First, dilute the DMSO stock with a small volume of your final aqueous buffer (e.g., a 1:1 ratio). Then, gradually add this intermediate solution to the rest of your buffer while gently vortexing.
-
Sonication: Brief sonication can help to break up small aggregates and improve dissolution.
-
Adjusting pH: The solubility of peptides can be pH-dependent. Experiment with buffers of different pH values to find the optimal condition for this compound solubility.
-
Lowering Peptide Concentration: If aggregation persists, you may be exceeding the solubility limit of the peptide in your chosen buffer. Try working with a lower final concentration of this compound.
3. I am observing unexpected cellular toxicity or off-target effects. Could this be related to this compound aggregation?
Yes, peptide aggregation can lead to non-specific cellular effects and toxicity. Furthermore, a study has suggested that this compound may induce cell lysis at concentrations around 10 µM and that its binding to KRAS could be an artifact.
-
Control Experiments: It is crucial to include appropriate controls in your experiments. This includes a vehicle control (the final concentration of DMSO used to dilute the peptide) and potentially a negative control stapled peptide with a scrambled sequence.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize potential off-target effects. A dose-response experiment is highly recommended.
-
Aggregation Assessment: Before conducting cellular assays, it is advisable to assess the aggregation state of your this compound solution using techniques like dynamic light scattering (DLS).
4. How should I store my this compound stock solution and aliquots?
To ensure the stability and integrity of your this compound peptide:
-
Stock Solution: Store the 100% DMSO stock solution at -20°C or -80°C.
-
Aliquots: To avoid repeated freeze-thaw cycles, which can promote aggregation, prepare single-use aliquots of your stock solution and working solutions.
-
Storage of Aqueous Solutions: If you prepare aqueous working solutions, it is best to use them fresh. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use, but validation of stability is recommended.
Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Source |
| Molecular Weight | ~2187.5 g/mol | |
| Solubility in Water | Up to 1 mg/mL | |
| Binding Affinity (EC50 to KRAS) | 106-175 nM | |
| IC50 in KRAS-driven cancer cells | 5-15 µM | |
| Concentration for cell lysis (EC50) | ~10 µM |
Experimental Protocols
This section provides a detailed methodology for assessing the solubility and aggregation of this compound.
Protocol: Assessment of this compound Solubility and Aggregation
Objective: To determine the optimal conditions for dissolving this compound and to assess its aggregation state in the final experimental buffer.
Materials:
-
Lyophilized this compound peptide
-
High-purity, anhydrous DMSO
-
Sterile, nuclease-free water
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of 10 mM Stock Solution in 100% DMSO: a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of peptide provided by the manufacturer and its molecular weight (~2187.5 g/mol ). c. Add the calculated volume of anhydrous DMSO to the vial. d. Gently vortex the vial for 1-2 minutes until the peptide is completely dissolved. Visually inspect the solution for any particulate matter.
-
Stepwise Dilution into Aqueous Buffer: a. Determine the desired final concentration of this compound in your experimental buffer. b. In a low-protein-binding microcentrifuge tube, prepare an intermediate dilution by adding an equal volume of your experimental buffer to a calculated volume of the 10 mM DMSO stock. For example, to make a 1:1 intermediate, mix 5 µL of 10 mM this compound in DMSO with 5 µL of buffer. c. Gently vortex the intermediate dilution. d. Slowly add the intermediate dilution to the final volume of your experimental buffer while gently vortexing.
-
Solubility Assessment (Visual and Centrifugation): a. Visually inspect the final solution for any signs of precipitation or turbidity. b. Centrifuge the solution at high speed (e.g., >14,000 x g) for 10-15 minutes at room temperature. c. Carefully inspect the bottom of the tube for any visible pellet. The absence of a pellet suggests good solubility.
-
Aggregation Analysis by Dynamic Light Scattering (DLS): a. If a DLS instrument is available, analyze an aliquot of your final this compound solution. b. Follow the instrument's instructions for sample preparation and measurement. c. Analyze the size distribution of particles in the solution. A monomodal peak with a small hydrodynamic radius is indicative of a non-aggregated peptide solution. The presence of larger particles or multiple peaks suggests aggregation.
Visual Guides
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Troubleshooting Solubility and Aggregation
References
Mitigating off-target effects of SAH-SOS1A in cell culture
Welcome to the technical support center for SAH-SOS1A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a synthetic, cell-penetrating, hydrocarbon-stapled peptide designed to inhibit the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS by promoting the exchange of GDP for GTP. By disrupting the SOS1-KRAS interaction, this compound is intended to block downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting the proliferation of KRAS-dependent cancer cells.[1][2]
Q2: I'm observing high levels of cytotoxicity at concentrations where I expect to see on-target effects. What could be the reason?
A2: While this compound is designed to inhibit KRAS signaling, studies have shown that it can induce significant cytotoxicity through off-target mechanisms, specifically by causing cell membrane disruption.[3] This can lead to cell lysis and subsequent cell death, independent of its intended on-target activity. It is crucial to assess membrane integrity alongside your viability assays.
Q3: My this compound peptide is difficult to dissolve. What are the recommended procedures?
A3: Peptide solubility can be a challenge. It is recommended to first consult the manufacturer's specific instructions. For many peptides, dissolving in a small amount of sterile, high-purity water or a buffer like PBS is the first step. If solubility issues persist, using a small percentage of an organic solvent like DMSO may be necessary. However, be mindful of the final DMSO concentration in your cell culture, as it can have its own cytotoxic effects. Always prepare fresh solutions and avoid repeated freeze-thaw cycles which can lead to peptide degradation.
Q4: How can I confirm that the observed effects in my experiment are due to on-target inhibition of the SOS1-KRAS pathway?
A4: To confirm on-target activity, it is essential to perform a combination of experiments:
-
Western Blotting for p-ERK: A hallmark of on-target SOS1 inhibition is a decrease in the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway.
-
Use of Control Peptides: A negative control peptide, such as a scrambled version of this compound or a variant with the hydrocarbon staple at a non-functional position, can help differentiate sequence-specific effects from non-specific peptide effects.
-
KRAS-Independent Cell Lines: Testing this compound on cell lines that are not dependent on KRAS signaling for survival can help identify off-target cytotoxicity. If the peptide is cytotoxic to these cells, it suggests an off-target mechanism.
Troubleshooting Guides
Problem 1: High Cytotoxicity Obscuring On-Target Effects
-
Question: I am seeing widespread cell death in my cultures treated with this compound, even at relatively low concentrations. How can I determine if this is an off-target effect and how can I mitigate it?
-
Answer:
-
Assess Membrane Integrity: The primary off-target effect reported for this compound is membrane disruption. It is critical to perform a lactate dehydrogenase (LDH) release assay concurrently with your cell viability assays (e.g., MTT, CellTiter-Glo). A significant increase in LDH release in the culture supernatant indicates cell lysis.
-
Concentration Titration: Perform a careful dose-response experiment to determine the concentration range where you observe inhibition of p-ERK without significant LDH release. This will help you identify a potential therapeutic window for your experiments.
-
Use KRAS-Independent Control Cell Lines: As a crucial control, test this compound on a cell line that does not rely on the KRAS pathway for proliferation (e.g., U-2 OS cells). If you observe similar levels of cytotoxicity, it strongly suggests an off-target mechanism.
-
Problem 2: Inconsistent or No Inhibition of p-ERK
-
Question: I am not observing a consistent decrease in p-ERK levels after treating my cells with this compound. What could be going wrong?
-
Answer:
-
Peptide Integrity and Handling: Ensure your this compound peptide has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. Confirm the peptide's purity if possible.
-
Treatment Time and Stimulation: The timing of this compound treatment and cell stimulation (if applicable) is critical. For serum-starved cells stimulated with a growth factor (e.g., EGF), pre-incubate with this compound for an appropriate duration (e.g., 1-4 hours) before stimulation. The peak of p-ERK signaling can be transient, so a time-course experiment may be necessary to capture the inhibitory effect.
-
Cellular Uptake: While this compound is designed to be cell-penetrating, uptake can vary between cell lines. If you suspect poor uptake, you may need to optimize the treatment concentration and duration.
-
Western Blotting Technique: Ensure your Western blotting protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer and block the membrane with a suitable agent like BSA to reduce background.
-
Quantitative Data Summary
Table 1: Reported IC50 and EC50 Values for this compound
| Parameter | Cell Line / Condition | Value (µM) | Reference |
| On-Target Effect | |||
| Cell Viability (KRAS-mutant) | Various cancer cell lines | 5 - 15 | |
| Off-Target Effect | |||
| Cell Viability (KRAS-independent) | U-2 OS, A549 | > 20 (strong anti-proliferative effects) | |
| LDH Release (Membrane Lysis) | Not specified | EC50 ≈ 10 |
Experimental Protocols
LDH Cytotoxicity Assay Protocol
This protocol is for assessing cell membrane integrity following treatment with this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Include wells for:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle control (e.g., sterile water or DMSO at the same final concentration as the peptide-treated wells).
-
Maximum LDH Release Control: Cells to be lysed with the lysis buffer provided in the kit.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
LDH Measurement:
-
Thirty minutes before the end of the incubation, add 10 µL of the lysis solution provided in the kit to the "Maximum LDH Release" wells.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Western Blot Protocol for p-ERK Analysis
This protocol details the steps to analyze the phosphorylation status of ERK1/2.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound
-
Stimulant (e.g., EGF), if required
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If applicable, serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1-4 hours. If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal for each sample.
Visualizations
Caption: The SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for deconvoluting on-target vs. off-target effects of this compound.
References
Technical Support Center: SAH-SOS1A and Negative Control Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SAH-SOS1A peptide and its corresponding negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound peptide?
This compound is a stabilized alpha-helical peptide derived from the Son of Sevenless 1 (SOS1) protein.[1] It is designed to competitively inhibit the interaction between SOS1 and KRAS.[1][2] By mimicking the SOS1 helix, this compound binds directly to both wild-type and various mutant forms of KRAS with nanomolar affinity.[1][3] This binding accomplishes two key things: it disrupts the activating SOS1/KRAS protein interaction and independently blocks the association of nucleotides (both GDP and GTP) with KRAS. The ultimate effect is the downregulation of the downstream ERK-MAP kinase signaling pathway, leading to impaired viability in KRAS-driven cancer cells.
Q2: What is the purpose of the this compound negative control peptide?
The this compound negative control peptide, often referred to as SAH-SOS1B, is designed to lack the specific biological activity of this compound. While having a similar peptide sequence, the hydrocarbon staple in the negative control is positioned on the face of the helix that interacts with KRAS. This steric hindrance is intended to prevent it from binding to the SOS1-binding pocket on KRAS. Therefore, the negative control peptide should not inhibit the KRAS/SOS1 interaction or downstream signaling. It is used in experiments to demonstrate that the observed effects of this compound are due to its specific on-target activity and not due to non-specific effects of a stapled peptide.
Q3: What is the expected outcome when using the this compound negative control peptide in a cell viability assay?
In a cell viability assay, the this compound negative control peptide is expected to have no significant effect on the viability of KRAS-driven cancer cells at concentrations where this compound shows potent cytotoxicity. Any observed cytotoxicity with the negative control, especially at higher concentrations, might suggest off-target effects or issues with peptide aggregation or cell membrane disruption.
Q4: What are the recommended storage and handling conditions for this compound and its negative control?
For long-term storage, it is recommended to store the lyophilized peptides at -20°C. Once reconstituted, it is advisable to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The specific solvent for reconstitution may vary, so it is important to consult the manufacturer's datasheet. Peptides can be sensitive to factors like pH and ionic strength, so using the recommended buffer is crucial for maintaining stability and activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or inconsistent results in binding assays (e.g., Fluorescence Polarization). | Peptide aggregation. | - Ensure the peptide is fully dissolved in the recommended buffer. - Consider including a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) in your assay buffer to minimize non-specific binding and aggregation. - Perform solubility tests before conducting the assay. |
| The negative control peptide shows significant activity (e.g., cytotoxicity, signaling inhibition). | 1. Non-specific membrane effects: At high concentrations, some stapled peptides can disrupt cell membranes, leading to cytotoxicity. 2. Peptide aggregation: Aggregated peptides can lead to non-specific cellular responses. | 1. Titrate the peptide concentrations: Determine the concentration range where this compound is active but the negative control is not. It is reported that this compound has an IC50 in the 5-15 µM range for cell viability. Effects seen with the negative control at much higher concentrations may be non-specific. 2. Perform a membrane integrity assay: Use an assay like LDH release to assess if the peptides are causing membrane damage at the concentrations used in your experiments. 3. Confirm peptide solubility and monomeric state: Use techniques like dynamic light scattering to check for aggregation. |
| This compound does not inhibit downstream signaling (e.g., pERK levels remain unchanged). | 1. Insufficient peptide concentration or incubation time. 2. Poor cell permeability. 3. Cell line specific factors: The dependence of the cell line on the KRAS/SOS1 interaction might vary. | 1. Optimize concentration and time: Perform a dose-response and time-course experiment. Inhibition of MEK/ERK phosphorylation has been observed with this compound treatment for 4 hours at concentrations of 5-40 µM. 2. Verify cell permeability: Although designed to be cell-permeable, efficiency can vary between cell lines. If available, use a fluorescently labeled version of the peptide to confirm cellular uptake via microscopy. 3. Use a positive control: Ensure your experimental setup can detect a decrease in pERK by using a known MEK inhibitor. |
| Variability between peptide batches. | Differences in peptide purity, synthesis, or handling. | - Always source peptides from a reputable supplier. - If possible, obtain a certificate of analysis for each batch to verify purity and concentration. - When starting with a new batch, it is good practice to perform a pilot experiment to confirm its activity is consistent with previous batches. |
Quantitative Data Summary
Table 1: Binding Affinities of this compound to KRAS Variants
| KRAS Variant | EC50 (nM) |
| Wild-type | 106 - 175 |
| G12D | 106 - 175 |
| G12V | 106 - 175 |
| G12C | 106 - 175 |
| G12S | 106 - 175 |
| Q61H | 106 - 175 |
| (Data sourced from multiple publications) |
Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) |
| Panc 10.05 | G12D | 5 - 15 |
| AsPC-1 | G12D | 5 - 15 |
| HCT116 | G13D | 5 - 15 |
| SW480 | G12V | 5 - 15 |
| A549 | G12S | 5 - 15 |
| MIA PaCa-2 | G12C | 5 - 15 |
| (Data represents a typical range reported in the literature) |
Experimental Protocols
Protocol 1: In Vitro KRAS/SOS1 Interaction Assay (Fluorescence Polarization)
-
Reagents:
-
FITC-labeled this compound peptide
-
Recombinant human KRAS protein (wild-type or mutant)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100
-
Unlabeled this compound and negative control peptide
-
-
Procedure:
-
Prepare a solution of FITC-labeled this compound at a final concentration of 10 nM in the assay buffer.
-
Prepare a serial dilution of unlabeled this compound and the negative control peptide in the assay buffer.
-
In a 384-well black plate, add the FITC-labeled this compound and the serially diluted unlabeled peptides.
-
Add the recombinant KRAS protein to a final concentration of 200 nM to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
The data is analyzed to determine the EC50 values for the unlabeled peptides by competitive displacement of the fluorescent peptide.
-
Protocol 2: Western Blot for Downstream Signaling Inhibition
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cancer cells (e.g., Panc 10.05) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with varying concentrations of this compound or the negative control peptide for 4 hours.
-
Stimulate the cells with a growth factor like EGF (100 ng/mL) for 10 minutes before harvesting.
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Visualizations
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing SAH-SOS1A Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on using SAH-SOS1A, a peptide-based inhibitor of the SOS1/KRAS interaction. Here you will find troubleshooting advice and frequently asked questions to help optimize your experiments for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hydrocarbon-stapled peptide that mimics the alpha-helical domain of Son of Sevenless 1 (SOS1). It directly binds to both wild-type and mutant forms of KRAS with high affinity.[1][2][3][4] This binding occurs within the nucleotide-binding pocket of KRAS, directly blocking the association of nucleotides and inhibiting the SOS1-mediated nucleotide exchange.[1] Consequently, this compound impairs the viability of KRAS-driven cancer cells by inhibiting the downstream ERK-MAPK phosphosignaling cascade.
Q2: What forms of KRAS does this compound target?
A2: this compound has been shown to bind to wild-type KRAS and a broad range of clinically relevant mutant forms, including G12D, G12V, G12C, G12S, G13D, and Q61H, with nanomolar affinity (EC50 = 106-175 nM). This makes it a valuable tool for studying various KRAS-driven cancers.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays, concentrations ranging from 0.625 µM to 40 µM have been used, with IC50 values typically in the 5-15 µM range. For inhibiting downstream signaling pathways (e.g., phosphorylation of MEK, ERK, and AKT), concentrations between 5 µM and 40 µM are commonly employed.
Troubleshooting Guide: Optimizing Incubation Time
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time depends on the biological question you are asking.
-
For signaling studies (e.g., Western blot for p-ERK): Shorter incubation times are generally sufficient. A time course experiment ranging from 1 to 8 hours is recommended. Studies have shown significant inhibition of MEK1/2, ERK1/2, and AKT phosphorylation after just 4 hours of treatment.
-
For cell viability or cytotoxicity assays (e.g., MTT, CellTiter-Glo): Longer incubation times are typically required to observe effects on cell proliferation and survival. A 24-hour incubation is a good starting point, as this has been shown to impair the viability of cancer cells dose-responsively. Some studies have extended incubation to 48 or even 72 hours.
Q5: I am not observing a significant effect of this compound on my cells. What should I do?
A5: There are several factors that could contribute to a lack of effect:
-
Incubation Time: The incubation time may be too short. For viability assays, consider extending the incubation period to 48 or 72 hours.
-
Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 50 µM).
-
Cellular Penetrance: While designed to be cell-permeable, efficiency can vary between cell lines. Ensure that your peptide is properly solubilized and handled to maintain its activity.
-
KRAS Dependency: Confirm that your cell line is indeed dependent on the KRAS signaling pathway that this compound inhibits.
Q6: I am observing high levels of cell death even at low concentrations and short incubation times. What could be the cause?
A6: While this compound is designed to inhibit a specific pathway, off-target effects or non-specific toxicity can occur, especially at high concentrations. Some research has suggested that at concentrations above 20 µM, this compound may cause cell membrane disruption and lysis.
-
Reduce Concentration: Try lowering the concentration of this compound.
-
Shorten Incubation Time: For mechanistic studies, a shorter incubation may be sufficient to see on-target effects without inducing widespread cell death.
-
Control Experiments: Include a negative control stapled peptide that does not bind KRAS to differentiate between on-target and off-target effects.
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect | Reference |
| EC50 (Binding Affinity) | Wild-type & Mutant KRAS (G12D, G12V, G12C, G12S, Q61H) | 106-175 nM | N/A (Biochemical Assay) | Binding to KRAS | |
| IC50 (Cell Viability) | Cancer cells with various KRAS mutations | 5-15 µM | 24 hours | Impaired cell viability | |
| Signaling Inhibition | Panc 10.05 | 5-40 µM | 4 hours | Inhibition of MEK1/2, ERK1/2, and AKT phosphorylation | |
| In Vivo Signaling Inhibition | D. melanogaster | 0.2 µL of 10 mM solution | 48 hours | Decreased phosphorylation of ERK1/2 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell Viability Assay
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: At each time point, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells for each concentration and time point relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value and identify the optimal incubation period for your desired effect.
Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Engagement of SAH-SOS1A in Cells: A Comparative Guide to Rigorous Assay Selection
For Researchers, Scientists, and Drug Development Professionals
The development of molecules targeting the interaction between Son of Sevenless 1 (SOS1) and KRAS is a promising therapeutic strategy for many cancers. SAH-SOS1A, a hydrocarbon-stapled peptide, was initially reported as a potent inhibitor of this interaction. However, subsequent investigations have highlighted critical liabilities, reframing this compound as a case study in the challenges of validating on-target engagement in cells. This guide provides a comparative overview of the experimental data and methodologies used to assess this compound, offering a framework for rigorously validating putative intracellular inhibitors.
The Conflicting Narrative of this compound
Initial studies described this compound as a high-affinity binder to various KRAS mutants, capable of disrupting the SOS1-KRAS interaction, inhibiting downstream signaling, and reducing the viability of KRAS-driven cancer cells.[1][2][3][4][5] Conversely, a detailed de-risking study presented compelling evidence that this compound is a false-positive binder of KRAS, with its cellular activity attributed to off-target effects, primarily membrane disruption.
Comparative Data on this compound Target Engagement
The following tables summarize the quantitative data from various assays used to characterize this compound, illustrating the discrepancies between initial reports and subsequent validation studies.
Table 1: Biophysical Assays for KRAS Binding
| Assay | Reported Affinity (KD or EC50) | Validation Findings | Key Consideration |
| Fluorescence Polarization (FP) | 100-175 nM for various KRAS mutants | Binding is abolished in the presence of detergent. Apparent binding is due to non-specific interactions or peptide adsorption to microplates. | Detergent sensitivity is a key indicator of non-specific binding for peptide inhibitors. |
| Surface Plasmon Resonance (SPR) | Not initially reported | No binding detected up to 1 µM. | A label-free method that can reveal non-specific binding and lack of a 1:1 binding model. |
| Isothermal Titration Calorimetry (ITC) | Not initially reported | No binding to KRAS detected. | Considered a gold-standard, label-free method for confirming direct binding interactions in solution. |
| Thermal Shift Assay | Not initially reported | Destabilizes KRAS and induces unfolding. | Contrary to the expected stabilization upon ligand binding. |
Table 2: Cellular Assays for On-Target Activity
| Assay | Reported Effect | Validation Findings | Key Consideration |
| ERK Phosphorylation | Dose-dependent inhibition of pERK in KRAS-driven cells. | Inhibition of pERK coincides with concentrations that cause cell lysis. The effect may be an artifact of compromised cellular machinery. | Downstream signaling inhibition must be decoupled from general cytotoxicity. |
| Cell Viability/Proliferation | IC50 values in the 5-15 µM range in KRAS-mutant cell lines. | Strong anti-proliferative effects observed in KRAS-independent cell lines at similar concentrations (>20 µM). | Counterscreens in target-independent cell lines are essential to identify off-target cytotoxicity. |
| Membrane Integrity (LDH Assay) | Not initially reported | Induces lactate dehydrogenase (LDH) release with an EC50 of ~10 µM, indicating membrane rupture. | A direct measure of cytotoxicity that can explain non-specific cellular effects. |
Signaling Pathways and Experimental Workflows
Visualizing the intended target pathway and the workflows for its validation is crucial for understanding the points of potential failure and the importance of orthogonal assays.
Caption: Intended mechanism of this compound in the KRAS signaling pathway.
Caption: Recommended workflow for validating on-target engagement.
Key Experimental Protocols for On-Target Validation
To avoid the pitfalls highlighted by the this compound case, a multi-faceted approach to validation is essential. The following are key methodologies that should be employed.
Fluorescence Polarization (FP) with Detergent Control
-
Principle: Measures the change in polarization of fluorescently labeled peptide upon binding to a larger protein. Non-specific binding, often driven by hydrophobic interactions or aggregation, can be sensitive to the presence of detergents.
-
Methodology:
-
Prepare a solution of the fluorescently labeled peptide (e.g., FAM-SAH-SOS1A) at a constant concentration (e.g., 15 nM).
-
Serially dilute the target protein (e.g., KRAS) in a suitable buffer (e.g., PBS).
-
Prepare two sets of binding reactions: one with the standard buffer and one with the buffer supplemented with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100).
-
Mix the labeled peptide and the protein dilutions in a microplate.
-
Measure fluorescence polarization after a short incubation period.
-
-
Interpretation: A significant reduction or complete abolition of the binding signal in the presence of detergent strongly suggests that the interaction is non-specific.
Surface Plasmon Resonance (SPR)
-
Principle: A label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., KRAS) immobilized on a sensor chip in real-time. It can provide kinetic data (kon, koff) and affinity (KD).
-
Methodology:
-
Immobilize recombinant KRAS protein onto a sensor chip.
-
Flow a series of concentrations of the peptide inhibitor over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound peptide.
-
Regenerate the chip surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir).
-
-
Interpretation: A lack of a concentration-dependent binding signal or a sensorgram that does not fit a specific binding model indicates no direct interaction.
Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. It is a direct indicator of cytotoxicity via membrane disruption.
-
Methodology:
-
Plate cells (e.g., U-2 OS or A549) and allow them to adhere.
-
Treat cells with a dose-response of the test compound (e.g., this compound) for a defined period (e.g., 4-24 hours).
-
Include a positive control for maximum LDH release (e.g., lysis buffer) and a vehicle control.
-
Collect the cell culture supernatant.
-
Use a commercial LDH assay kit to measure the enzyme activity in the supernatant according to the manufacturer's instructions.
-
-
Interpretation: A dose-dependent increase in LDH release indicates that the compound is causing membrane lysis. If this occurs at concentrations similar to those that show anti-proliferative or signaling effects, the latter are likely a consequence of cytotoxicity.
Cellular Counterscreen in Target-Independent Cell Lines
-
Principle: To confirm that the cellular activity of a compound is due to its effect on the intended target, its activity should be significantly lower in cell lines where the target is not essential for proliferation or the relevant signaling pathway is inactive.
-
Methodology:
-
Select a cell line that is known to be independent of the target pathway (e.g., U-2 OS cells are KRAS-independent).
-
Perform a standard cell viability or proliferation assay (e.g., measuring ATP levels with CellTiter-Glo®) in parallel with the target-dependent cell line.
-
Treat both cell lines with an identical dose-response of the compound for a set duration (e.g., 72 hours).
-
-
Interpretation: If the compound shows similar potency in both the target-dependent and target-independent cell lines, the observed effect is likely due to an off-target mechanism.
Alternatives and Best Practices
For researchers seeking to inhibit the SOS1-KRAS interaction, small molecule inhibitors such as those from the BI-3406 series represent a more rigorously validated class of compounds. These have been shown to bind SOS1 and disrupt its interaction with KRAS, leading to the inhibition of the RAS-RAF-MEK-ERK pathway.
To ensure the validity of on-target engagement for any new molecule, the following best practices are recommended:
-
Employ Orthogonal, Label-Free Biophysical Assays: Do not rely on a single assay. Confirm direct binding using at least two distinct methods, with a preference for label-free techniques like SPR or ITC to complement primary screens like FP.
-
Always Run Detergent Controls: For stapled peptides and other hydrophobic molecules, detergent sensitivity in binding assays is a critical red flag for non-specific interactions.
-
Decouple Target Inhibition from Cytotoxicity: Use assays like LDH release to ensure that observed cellular effects on signaling or proliferation are not simply artifacts of cell death.
-
Utilize Target-Independent Counterscreens: The use of appropriate negative control cell lines is essential for demonstrating that a compound's activity is mediated through the intended target.
By adopting this rigorous, multi-pronged validation strategy, researchers can de-risk their findings, avoid pursuing false-positive hits, and build a more robust case for the on-target mechanism of action of novel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Ras GTPases | Tocris Bioscience [tocris.com]
- 5. Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SAH-SOS1A and Direct KRAS G12C Inhibitors in Cancer Therapy
A deep dive into the efficacy and mechanisms of two distinct strategies for targeting the notorious KRAS oncogene.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been a challenging target in oncology. Mutations in KRAS, particularly at the G12C residue, are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. In recent years, two promising therapeutic strategies have emerged: indirect inhibition by targeting the KRAS-SOS1 interaction with molecules like SAH-SOS1A, and direct, covalent inhibition of the KRAS G12C mutant protein. This guide provides a comprehensive comparison of the efficacy of these two approaches, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Direct KRAS G12C inhibitors, such as sotorasib and adagrasib, represent a landmark achievement in cancer therapy. These small molecules specifically and irreversibly bind to the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1][2] This covalent binding prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the pro-proliferative MAPK signaling pathway.[1]
In contrast, this compound employs an indirect approach. It is a stapled peptide that mimics the SOS1 α-helix, disrupting the interaction between the guanine nucleotide exchange factor SOS1 and KRAS.[3] By preventing SOS1 from catalyzing the exchange of GDP for GTP on KRAS, this compound effectively inhibits the activation of both wild-type and mutant KRAS, including G12C, G12D, and Q61H.[4] This broader mechanism of action suggests potential applicability across a wider range of KRAS mutations.
Comparative Efficacy: Preclinical and Clinical Data at a Glance
The following tables summarize the available quantitative data for this compound and representative direct KRAS G12C inhibitors. It is important to note that the data for this compound is preclinical, while the data for direct KRAS G12C inhibitors includes both preclinical and clinical findings. A direct head-to-head comparison in the same experimental setting is not yet available in the public domain.
Table 1: Preclinical Efficacy Data
| Inhibitor | Target | Binding Affinity (EC50/IC50/K_d) | Cellular Potency (IC50) | Cell Lines | Reference |
| This compound | Pan-KRAS (via SOS1) | EC50: 106-175 nM | 5-15 µM | Cancer cells with various KRAS mutations | |
| Sotorasib (AMG 510) | KRAS G12C | - | 0.006 µM | NCI-H358 | |
| 0.009 µM | MIA PaCa-2 | ||||
| Adagrasib (MRTX849) | KRAS G12C | Cellular IC50: ~5 nM | 10 nM - 973 nM (2D) | Various KRAS G12C mutant cell lines | |
| 0.2 nM - 1042 nM (3D) | Various KRAS G12C mutant cell lines |
Table 2: Clinical Efficacy of Direct KRAS G12C Inhibitors (Select Clinical Trial Data)
| Inhibitor | Trial | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference | |---|---|---|---|---|---| | Sotorasib (AMG 510) | CodeBreaK 100 | NSCLC | 37.1% | 80.6% | 6.8 months | | | Adagrasib (MRTX849) | KRYSTAL-1 | NSCLC | 45% | - | - | | | | KRYSTAL-12 | NSCLC | 32% | - | 5.5 months | |
Visualizing the Mechanisms and Workflows
To better understand the distinct mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
Assessing the Specificity of SAH-SOS1A for the SOS1-KRAS Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Son of Sevenless 1 (SOS1) and KRAS is a critical node in cellular signaling pathways that, when dysregulated, can drive tumorigenesis. Consequently, developing inhibitors that specifically target this protein-protein interaction is a major focus in cancer drug discovery. This guide provides a comparative assessment of the stapled peptide SAH-SOS1A, a first-in-class inhibitor of the SOS1-KRAS interaction, against newer small molecule inhibitors, BI-3406 and MRTX0902. We will objectively evaluate their specificity for the SOS1-KRAS interaction, supported by experimental data and detailed protocols.
Executive Summary
This compound was a pioneering tool compound that demonstrated the feasibility of inhibiting the SOS1-KRAS interaction with a stapled peptide. It exhibits nanomolar binding affinity for various KRAS mutants. However, subsequent studies have raised concerns about its specificity, suggesting potential off-target effects, including membrane disruption at micromolar concentrations. In contrast, the small molecule inhibitors BI-3406 and MRTX0902 have been shown to be highly potent and selective for SOS1, with extensive off-target profiling demonstrating a clean safety profile. This guide will delve into the available data to provide a clear comparison for researchers selecting tools for their studies or developing novel therapeutics.
Data Presentation
Table 1: Comparative Binding Affinities and Cellular Potency of SOS1-KRAS Inhibitors
| Inhibitor | Type | Target | Binding Affinity (EC50/Kd) | Cellular Potency (IC50) | Reference |
| This compound | Stapled Peptide | KRAS | 106-176 nM (for various KRAS mutants) | 5-15 µM (cell viability) | [1][2][3][4] |
| BI-3406 | Small Molecule | SOS1 | 5 nM (SOS1-KRAS interaction) | 24 nM (pERK inhibition in NCI-H358 cells) | [5] |
| MRTX0902 | Small Molecule | SOS1 | Potent (disrupts SOS1:KRAS PPI) | Potent anti-proliferative effect |
Table 2: Specificity Profile of SOS1-KRAS Inhibitors
| Inhibitor | Specificity Notes | Off-Target Profile | Reference |
| This compound | Binds to both GDP and GTP-bound KRAS. Concerns about promiscuous binding and cell membrane disruption at higher concentrations. | Not systematically profiled against a broad panel of proteins. Evidence of non-specific cytotoxicity in KRAS-independent cell lines. | |
| BI-3406 | Highly selective for SOS1 over SOS2 (IC50 > 10 µM). | No off-target hits in a panel of 368 kinases at 5 µM. Moderately selective in a panel of 44 other off-targets. | |
| MRTX0902 | Highly selective for SOS1 over SOS2 and EGFR. | Highly selective in a safety panel of 78 protein targets (EC50/IC50 > 10 µM for 74 targets). |
Signaling Pathways and Experimental Workflows
SOS1-KRAS Signaling Pathway
Caption: SOS1-KRAS signaling pathway and points of intervention.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for evaluating inhibitor specificity.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This assay measures the change in the polarization of fluorescently labeled this compound upon binding to KRAS. The larger complex tumbles slower in solution, leading to an increase in fluorescence polarization.
Protocol:
-
A fluorescently labeled this compound peptide (e.g., with FITC) is used as the probe.
-
A constant concentration of the fluorescent peptide is incubated with increasing concentrations of purified wild-type or mutant KRAS protein in a suitable buffer (e.g., PBS with 0.01% Triton X-100) in a black microplate.
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data are plotted as fluorescence polarization (in millipolarization units, mP) versus the logarithm of the KRAS concentration.
-
The EC50 value, representing the concentration of KRAS at which 50% of the fluorescent peptide is bound, is determined by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Purified KRAS protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both are in identical, degassed buffer to minimize heats of dilution.
-
A series of small injections of the inhibitor are titrated into the protein solution.
-
The heat change after each injection is measured.
-
The integrated heat data are plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an inhibitor in solution flows over an immobilized target protein, allowing for real-time determination of association (ka) and dissociation (kd) rates.
Protocol:
-
Purified KRAS protein is immobilized on a sensor chip (e.g., via amine coupling).
-
A running buffer is flowed continuously over the chip to establish a stable baseline.
-
Different concentrations of the inhibitor are injected over the surface, and the association is monitored in real-time.
-
After the association phase, the running buffer is flowed again to monitor the dissociation of the inhibitor.
-
The sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (Kd).
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cancer cells (e.g., KRAS-mutant cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Western Blot for MAPK Pathway Inhibition
Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., MEK and ERK) following inhibitor treatment.
Protocol:
-
KRAS-mutant cancer cells are treated with the inhibitor at various concentrations for a defined time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MEK and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to assess the degree of pathway inhibition.
Conclusion
While this compound was instrumental in validating the SOS1-KRAS interaction as a druggable target, its utility as a specific research tool is limited by concerns about off-target effects and a lack of comprehensive specificity profiling. For researchers investigating the cellular consequences of SOS1-KRAS inhibition, the small molecule inhibitors BI-3406 and MRTX0902 represent superior alternatives. Their high potency, demonstrated specificity through extensive screening, and favorable pharmacological properties make them more reliable tools for dissecting the role of the SOS1-KRAS axis in normal and disease biology. This guide provides the necessary data and protocols for researchers to make informed decisions when selecting an inhibitor for their specific research needs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
Stapled Peptides vs. Small Molecules for Targeting KRAS: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of stapled peptides and small molecules for targeting the historically "undruggable" oncoprotein, KRAS. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a frequently mutated oncogene in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, direct inhibition of KRAS has been a formidable challenge in drug development due to its picomolar affinity for GTP and the absence of deep binding pockets on its surface.[2][3] However, recent advances have led to the development of two distinct therapeutic modalities: stapled peptides and small molecule inhibitors. This guide will delve into the advantages of stapled peptides over traditional small molecules in the context of KRAS targeting.
Executive Summary
Stapled peptides offer several key advantages over small molecules for targeting KRAS. Their larger size allows them to modulate protein-protein interactions (PPIs) over broad and shallow interfaces, a significant hurdle for small molecules.[4][5] This results in the potential for high-affinity binding to various KRAS mutants, not just specific conformations of a single mutant. Furthermore, their inherent peptide nature, stabilized by a synthetic "staple," provides improved metabolic stability and cell permeability compared to linear peptides. While small molecules have achieved clinical success, particularly with covalent inhibitors of KRAS G12C, they are often limited by mutation specificity and the potential for acquired resistance.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for representative stapled peptides and small molecules targeting KRAS.
Table 1: Binding Affinity of KRAS Inhibitors
| Compound Class | Compound Name | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Stapled Peptide | SAH-SOS1A | Wild-Type KRAS | 100 nM | Fluorescence Polarization | |
| This compound | KRAS G12V | 175 nM | Fluorescence Polarization | ||
| This compound | KRAS G12D | 125 nM | Fluorescence Polarization | ||
| This compound | KRAS G12C | 150 nM | Fluorescence Polarization | ||
| Small Molecule | BI-2852 | KRAS G12D | 740 nM (Kd) | Isothermal Titration Calorimetry | |
| AMG-510 (Sotorasib) | KRAS G12C | Covalent/Irreversible | N/A | ||
| MRTX849 (Adagrasib) | KRAS G12C | Covalent/Irreversible | N/A |
Table 2: Cellular Activity of KRAS Inhibitors
| Compound Class | Compound Name | Cell Line | KRAS Mutation | Cellular Potency (IC50/EC50) | Assay Method | Reference |
| Stapled Peptide | This compound | AsPC-1 | G12D | ~10 µM | Cell Viability Assay | |
| This compound | MIA PaCa-2 | G12C | ~12.5 µM | Cell Viability Assay | ||
| Small Molecule | BI-2852 | NCI-H358 | G12C | 5.8 µM (pERK EC50) | pERK Inhibition Assay | |
| AMG-510 (Sotorasib) | NCI-H358 | G12C | 0.004 - 0.032 µM | Cell Viability Assay | ||
| MRTX849 (Adagrasib) | NCI-H358 | G12C | ~5 nM (IC50) | Cell Viability Assay |
Mechanism of Action: A Tale of Two Strategies
Stapled peptides and small molecules employ fundamentally different mechanisms to inhibit KRAS.
Stapled Peptides: Disrupting Protein-Protein Interactions
Stapled peptides, such as SAH-SOS1, are designed to mimic the α-helical structure of a native binding partner of KRAS, in this case, the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, activating KRAS. By mimicking the SOS1 helix, the stapled peptide competitively binds to a groove on KRAS, thereby preventing the KRAS-SOS1 interaction and inhibiting nucleotide exchange. This mechanism has the potential to be effective against both wild-type and various mutant forms of KRAS.
Small Molecules: Targeting Specific Mutant Conformations
The most successful small molecule KRAS inhibitors to date, sotorasib (AMG-510) and adagrasib (MRTX849), are covalent inhibitors that specifically target the KRAS G12C mutation. This mutation introduces a cysteine residue that these molecules irreversibly bind to, locking KRAS in an inactive, GDP-bound state. Other non-covalent small molecules, like BI-2852, bind to a pocket between the switch I and II regions of KRAS, inducing a non-functional dimer and inhibiting interactions with effector proteins.
Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and major downstream effector pathways.
Caption: Comparative mechanisms of action for stapled peptides and small molecule KRAS inhibitors.
Caption: A typical experimental workflow for the evaluation of KRAS inhibitors.
Advantages of Stapled Peptides
-
Broad Mutant Coverage: Stapled peptides that target protein-protein interaction sites, such as the KRAS-SOS1 interface, have the potential to inhibit both wild-type and a wide range of KRAS mutants. This is a significant advantage over mutation-specific small molecules that are only effective in a subset of KRAS-driven cancers.
-
Targeting "Undruggable" Surfaces: The large, flat surfaces involved in protein-protein interactions are notoriously difficult to target with small molecules. Stapled peptides, with their larger size and defined secondary structure, are better suited to bind to these challenging interfaces.
-
Improved Pharmacokinetic Properties over Linear Peptides: The hydrocarbon staple enhances the alpha-helical conformation of the peptide, which increases its resistance to proteolytic degradation and improves its ability to penetrate cell membranes.
-
Potential for Novel Mechanisms of Action: By disrupting different protein-protein or protein-lipid interactions, stapled peptides can offer novel mechanisms for modulating KRAS activity beyond direct enzymatic inhibition.
Challenges and Future Directions
Despite their advantages, stapled peptides also face challenges, including their relatively high molecular weight, potential for immunogenicity, and manufacturing complexity compared to small molecules. Further research is needed to optimize their drug-like properties, including oral bioavailability and in vivo stability.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay (as described for this compound)
-
Reagents and Materials:
-
FITC-labeled stapled peptide (e.g., FITC-SAH-SOS1A)
-
Recombinant KRAS protein (wild-type or mutant)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 0.005% Tween-20.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A serial dilution of the recombinant KRAS protein is prepared in the assay buffer.
-
A fixed concentration of the FITC-labeled stapled peptide (e.g., 10 nM) is added to each well of the 384-well plate.
-
The serially diluted KRAS protein is then added to the wells containing the labeled peptide.
-
The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).
-
The data is plotted as fluorescence polarization (mP) versus the logarithm of the KRAS concentration.
-
The binding affinity (Kd) is determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Reagents and Materials:
-
Cancer cell lines with known KRAS mutations (e.g., AsPC-1, MIA PaCa-2, NCI-H358).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Stapled peptide or small molecule inhibitor.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear or opaque-walled tissue culture plates.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
A serial dilution of the test compound (stapled peptide or small molecule) is prepared in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo assay: The CellTiter-Glo reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured with a luminometer.
-
The data is normalized to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Conclusion
Stapled peptides represent a promising therapeutic modality for targeting KRAS, offering distinct advantages over traditional small molecules, particularly in their ability to modulate protein-protein interactions and their potential for broad mutant coverage. While challenges remain, ongoing research and development in peptide stapling technology are paving the way for a new class of potent and selective KRAS inhibitors. The continued exploration of both stapled peptides and novel small molecules will be crucial in the quest to effectively treat KRAS-driven cancers.
References
- 1. moffitt.org [moffitt.org]
- 2. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 5. A Review of Stapled Peptides and Small Molecules to Inhibit Protein-Protein Interactions in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of SAH-SOS1A in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the Son of Sevenless 1 (SOS1)-KRAS interaction is a promising therapeutic strategy for a broad range of KRAS-driven cancers. This guide provides a comprehensive comparison of the preclinical performance of SAH-SOS1A, a stapled peptide inhibitor, with alternative small molecule SOS1 inhibitors, BI-3406 and BAY-293. We will delve into their mechanisms of action, in vitro and in vivo efficacy, and crucially, the available data on their therapeutic windows.
Mechanism of Action: Targeting the KRAS Activation Pathway
This compound is a hydrocarbon-stapled peptide designed to mimic the SOS1 α-helix that binds to KRAS. By binding to both wild-type and mutant forms of KRAS with nanomolar affinity, this compound directly blocks the interaction with SOS1, a guanine nucleotide exchange factor (GEF). This prevents the exchange of GDP for GTP on KRAS, locking it in its inactive state and subsequently inhibiting downstream oncogenic signaling through the MAPK/ERK pathway.[1][2][3]
In contrast, BI-3406 and BAY-293 are small molecule inhibitors that also target the SOS1 protein. They bind to a pocket on SOS1, allosterically preventing its interaction with KRAS and thereby inhibiting KRAS activation.[4][5] This shared mechanism of action makes them relevant comparators for evaluating the potential of targeting the SOS1-KRAS axis.
Figure 1. Mechanism of action of this compound and alternative SOS1 inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
All three inhibitors have demonstrated potent in vitro activity against a variety of cancer cell lines harboring different KRAS mutations. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) for cell viability.
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| This compound | Multiple | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 | |
| BI-3406 | DLD-1 | G13D | 0.036 | |
| NCI-H358 | G12C | ~0.1 | ||
| MIA PaCa-2 | G12C | ~0.1 | ||
| BAY-293 | K-562 | WT | 1.09 | |
| MOLM-13 | WT | 0.995 | ||
| NCI-H358 | G12C | 3.48 | ||
| Calu-1 | G12C | 3.19 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Preclinical In Vivo Studies: Evaluating Efficacy and Therapeutic Window
The true test of a therapeutic candidate lies in its in vivo performance, where both efficacy and toxicity must be carefully balanced to define a therapeutic window.
This compound: A Mixed Picture
While initial studies in a Drosophila melanogaster model of Ras-driven tumorigenesis showed that this compound could inhibit ERK phosphorylation and was well-tolerated, comprehensive in vivo studies in mammalian models are lacking in the public domain. A significant concern has been raised by a study suggesting that the cytotoxicity of this compound may be attributed to off-target effects, specifically the disruption of cell membranes, rather than on-target inhibition of the KRAS-SOS1 interaction. This raises questions about its potential for a favorable therapeutic window in mammals. Further preclinical toxicology studies, including Maximum Tolerated Dose (MTD) determination in rodent models, are necessary to clarify the in vivo therapeutic potential of this compound.
BI-3406: Promising In Vivo Activity and Tolerability
BI-3406 has demonstrated significant in vivo anti-tumor activity in various mouse xenograft models of KRAS-driven cancers. As a monotherapy, it has been shown to inhibit tumor growth. More impressively, when combined with MEK inhibitors, BI-3406 has been reported to lead to tumor regression in preclinical models. Importantly, these studies have also indicated that BI-3406 is well-tolerated in mice at efficacious doses, suggesting a potentially wide therapeutic window. Pharmacokinetic studies have shown that BI-3406 is orally bioavailable.
BAY-293: A Potent Tool with Limited In Vivo Data
BAY-293 is a potent inhibitor of the KRAS-SOS1 interaction and has been used as a valuable research tool. While it shows synergistic effects with other targeted agents in vitro, there is limited publicly available data on its in vivo efficacy and therapeutic window as a standalone agent. Some reports suggest that its use in vivo may be limited by toxicity to normal tissues, highlighting the importance of a favorable therapeutic index for any SOS1 inhibitor.
| Compound | Animal Model | Cancer Type | Efficacy | Toxicity/Tolerability | Reference |
| This compound | Drosophila melanogaster | Ras-driven | ERK phosphorylation inhibited | Well-tolerated | |
| Mammalian Models | - | Data not publicly available | Potential for off-target membrane disruption | ||
| BI-3406 | Mouse Xenograft | KRAS-mutant cancers | Tumor growth inhibition (monotherapy), Tumor regression (with MEK inhibitors) | Well-tolerated at efficacious doses | |
| BAY-293 | - | - | Limited in vivo efficacy data | Potential for toxicity to normal tissues |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Figure 2. Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, BI-3406, or BAY-293) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for ERK Phosphorylation
This assay is used to determine the on-target effect of SOS1 inhibitors on the MAPK/ERK signaling pathway.
Figure 3. General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK as a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Figure 4. Workflow for a typical in vivo tumor xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into different treatment groups (vehicle control, test compound at various doses).
-
Compound Administration: Administer the test compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
The inhibition of the SOS1-KRAS interaction presents a compelling therapeutic strategy for KRAS-driven cancers. While this compound demonstrates in vitro potency, significant questions regarding its in vivo therapeutic window remain, primarily due to concerns about off-target cytotoxicity. Further preclinical studies in mammalian models are essential to validate its on-target efficacy and establish a safe and effective dose range.
In contrast, the small molecule inhibitor BI-3406 has shown a more promising preclinical profile, with demonstrated in vivo efficacy and good tolerability in mouse models. BAY-293 serves as a potent tool for in vitro studies, but its therapeutic potential is less clear due to limited in vivo data.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Disrupting the Undruggable: A Comparative Guide to Inhibiting the SOS1-KRAS Interaction
For decades, the direct inhibition of KRAS, one of the most frequently mutated oncogenes in human cancers, remained an elusive goal. The intricate protein-protein interaction (PPI) between Son of Sevenless homolog 1 (SOS1) and KRAS, a critical step in the activation of the RAS signaling cascade, has emerged as a promising therapeutic target. This guide provides a comparative analysis of alternative approaches to disrupt this interaction, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
This report details the mechanisms, supporting experimental data, and methodologies for three primary classes of SOS1-KRAS PPI inhibitors: small molecules, peptide-based inhibitors, and proteolysis-targeting chimeras (PROTACs).
Small Molecule Inhibitors: Potent and Orally Bioavailable
Small molecule inhibitors that bind to SOS1 and prevent its interaction with KRAS have been a major focus of drug discovery efforts. These compounds typically target the catalytic site of SOS1, thereby blocking the SOS1-mediated nucleotide exchange on KRAS.[1]
Comparative Efficacy of Leading Small Molecule Inhibitors
| Compound | Target | IC50 (Biochemical Assay) | Cell Proliferation IC50 | Mechanism of Action | References |
| BI-3406 | SOS1 | 6 nM | 24 nM (NCI-H358) | Binds to the catalytic domain of SOS1, preventing interaction with KRAS.[1] | [1] |
| MRTX0902 | SOS1 | 46 nM | 29 nM (MKN1) | Disrupts the KRAS:SOS1 protein-protein interaction to prevent SOS1-mediated nucleotide exchange.[2] | [2] |
| BAY-293 | SOS1 | 21 nM | ~200-400 nM | Selectively inhibits the KRAS-SOS1 interaction. |
Key Experimental Data and Insights
BI-3406 and MRTX0902 have demonstrated potent, single-digit nanomolar inhibition in biochemical assays and robust anti-proliferative effects in KRAS-driven cancer cell lines. Notably, these inhibitors have shown synergistic effects when combined with inhibitors of downstream effectors in the MAPK pathway, such as MEK inhibitors, or with direct KRAS inhibitors like those targeting the G12C mutation. This combination approach helps to overcome feedback reactivation of the pathway, a common resistance mechanism.
Peptide-Based Inhibitors: Mimicking Natural Interactions
Peptide-based inhibitors represent a distinct approach, often designed to mimic the helical domain of SOS1 that interacts with KRAS. These can be broadly categorized into hydrocarbon-stapled peptides and cyclic peptides.
Hydrocarbon-Stapled Peptides
Stabilized alpha-helices of SOS1 (SAH-SOS1) are synthetic peptides that are "stapled" with hydrocarbon chains to lock them into their bioactive alpha-helical conformation. This enhances their cell permeability and stability.
-
SAH-SOS1A: This stapled peptide has been shown to bind to various KRAS mutants with nanomolar affinity and directly inhibit nucleotide association. Functional binding of this compound correlates with cytotoxicity in KRAS-driven cancer cells and suppression of the downstream ERK-MAP kinase signaling cascade.
Cyclic Peptides
Cyclic peptides offer another strategy to constrain the peptide structure for improved binding affinity and stability.
-
LUNA18: An 11-mer cyclic peptide inhibitor of the KRAS-SOS1 interaction that has advanced to clinical development. The optimization of this class of molecules has focused on improving cell permeability and oral bioavailability.
-
KRpep-2d: A cyclic peptide that potently inhibits SOS1-mediated nucleotide exchange.
SOS1 PROTACs: Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. SOS1 PROTACs link a SOS1-binding molecule to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings the E3 ligase into proximity with SOS1, leading to its ubiquitination and subsequent degradation by the proteasome.
Efficacy of SOS1 Degraders
| Compound | DC50 (SOS1 Degradation) | Cell Proliferation IC50 | Mechanism of Action | References |
| PROTAC SOS1 degrader-1 | 98.4 nM (NCI-H358) | 115 - 525 nM (various cell lines) | Induces proteasomal degradation of SOS1. | |
| SIAIS562055 | Not reported | Potent antiproliferative activity | Connects a BI-3406 analog to a CRBN ligand, inducing SOS1 degradation. |
SOS1 degraders have shown potent and sustained inhibition of the downstream ERK pathway. A significant advantage of this approach is the potential for a more durable response compared to inhibitors, as the target protein is eliminated rather than just inhibited. Furthermore, SOS1 degraders have demonstrated superior antiproliferative activity compared to their corresponding small-molecule inhibitors in some preclinical models.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparison of these inhibitory approaches. Below are detailed methodologies for key assays used in the characterization of SOS1-KRAS inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the disruption of the SOS1-KRAS protein-protein interaction in a biochemical format.
-
Reagents: His-tagged SOS1, GST-tagged KRAS, GDP, anti-His-Tb cryptate (donor), and anti-GST-d2 (acceptor).
-
Procedure:
-
Add purified GST-tagged KRAS protein (e.g., 37.5 nM final concentration) and GDP (e.g., 10 µM final concentration) to a 384-well microplate.
-
Add serially diluted test compounds.
-
Add His-tagged SOS1 protein (e.g., 18 nM final concentration) to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add the TR-FRET antibody pair (anti-His-Tb cryptate and anti-GST-d2).
-
Incubate for another hour at room temperature.
-
Read the TR-FRET signal (excitation at 337 nm, emission at 665 nm and 620 nm) on a compatible plate reader.
-
-
Data Analysis: The ratio of fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio indicates inhibition of the SOS1-KRAS interaction.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based immunoassay to measure the SOS1-KRAS interaction.
-
Reagents: Biotinylated anti-analyte antibody, Streptavidin-coated Donor beads, anti-analyte antibody conjugated to AlphaLISA Acceptor beads, His-tagged SOS1, and GST-tagged KRAS.
-
Procedure:
-
Dispense serially diluted compounds into a 384-well plate.
-
Add a pre-mixed solution of GTP and GST-tagged KRAS protein.
-
Add His-tagged SOS1 protein.
-
Incubate for 1 hour at 23°C.
-
Add a mixture of anti-6xHis AlphaLISA Acceptor beads and Glutathione Donor beads.
-
Incubate for 1 hour at 23°C in the dark.
-
Read the AlphaLISA signal on a compatible plate reader.
-
-
Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the protein-protein interaction.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity (KD) of inhibitors to SOS1.
-
Reagents: Purified SOS1 protein, test compound, and an appropriate running buffer.
-
Procedure:
-
Immobilize the purified SOS1 protein onto a sensor chip.
-
Flow a series of concentrations of the test compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
After the association phase, flow running buffer to measure the dissociation of the compound.
-
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Phospho-ERK (pERK) Assay
This cell-based assay measures the inhibition of the downstream MAPK signaling pathway.
-
Cell Culture: Plate KRAS-mutant cancer cells (e.g., NCI-H358, Calu-1) in 96- or 384-well plates and allow them to adhere.
-
Treatment: Treat the cells with a dose range of the inhibitor for a specified time (e.g., 1-4 hours).
-
Stimulation (Optional): In some experimental setups, cells are stimulated with a growth factor like EGF to induce a robust pERK signal.
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK and total ERK.
-
ELISA/HTRF/AlphaLISA: Use commercially available kits to quantify pERK and total ERK levels in the cell lysates.
-
-
Data Analysis: The ratio of pERK to total ERK is calculated and normalized to the untreated control to determine the IC50 for pathway inhibition.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: Add a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Viability Measurement:
-
MTS/MTT Assay: Add a tetrazolium salt that is converted by metabolically active cells into a colored formazan product, which is measured by absorbance.
-
CellTiter-Glo®: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 for cell growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: The SOS1-KRAS signaling pathway and points of intervention.
Caption: Workflow for a TR-FRET based SOS1-KRAS interaction assay.
Caption: Workflow for a cell-based phospho-ERK assay.
Conclusion
The inhibition of the SOS1-KRAS protein-protein interaction has evolved from a challenging concept to a clinically relevant strategy. Small molecule inhibitors have led the way, demonstrating potent activity and the potential for oral bioavailability. Peptide-based inhibitors and PROTACs offer innovative alternative approaches with distinct advantages in terms of binding modes and duration of action. The choice of inhibitory modality will depend on the specific therapeutic context, including the desired pharmacological profile and the potential for combination therapies. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers working to advance this exciting field of cancer therapy.
References
Cross-Validation of SOS1 Inhibition: A Comparative Analysis of Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of the Son of Sevenless 1 (SOS1) protein: pharmacological inhibition and genetic knockdown. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate informed decisions in the design of experiments targeting the SOS1 signaling pathway, a critical regulator of RAS activity in cancer.
The validation of a drug's on-target effects is a cornerstone of preclinical research. This is often achieved by comparing the phenotypic outcomes of a pharmacological inhibitor with those of genetic knockdown of the target protein. This guide focuses on the cross-validation of SOS1 activity, a guanine nucleotide exchange factor (GEF) for RAS proteins, by comparing the effects of a pharmacological inhibitor to those of SOS1 genetic ablation. While the initial focus was on the peptide-based inhibitor SAH-SOS1A, the available comparative data primarily features the small molecule inhibitor BI-3406. Therefore, BI-3406 will be used as the representative pharmacological inhibitor of SOS1 for a direct comparison with genetic knockdown techniques.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown of SOS1
The following tables summarize the comparative effects of pharmacological inhibition of SOS1 with BI-3406 and genetic knockdown of SOS1 on various cellular and in vivo parameters in KRAS-mutant cancer models.
Table 1: In Vitro Effects on Cell Proliferation and Signaling
| Parameter | Pharmacological Inhibition (BI-3406) | Genetic Knockdown (SOS1 KO/shRNA) | Key Findings |
| Cell Proliferation | Dose-dependent inhibition of proliferation in KRAS-mutant cells.[1][2] | Mild but significant decrease in the proliferative ability of KRAS-mutant cells.[1] | Pharmacological inhibition with BI-3406 can exert a more potent anti-proliferative effect than SOS1 knockout alone.[1] |
| ERK Phosphorylation | Dose-dependent reduction in pERK levels.[1] | Reduction in ERK phosphorylation. | Both methods lead to a decrease in downstream MAPK signaling. |
| RAS Activity | Significantly reduced RAS-GTP levels. | Sizeable reduction of RAS-GTP formation. | Both approaches effectively reduce the activation of RAS. |
| Effect in SOS2 KO cells | Enhanced anti-proliferative effect. | Not applicable. | Suggests a compensatory role for SOS2 that is unmasked by pharmacological SOS1 inhibition. |
Table 2: In Vivo Effects on Tumor Growth and Animal Viability
| Parameter | Pharmacological Inhibition (BI-3406) | Genetic Ablation (SOS1 KO) | Key Findings |
| Tumor Growth | Significant impairment of tumor growth in KRAS-mutant allografts and lung adenocarcinoma models. | Significant impairment of tumor growth in KRAS-mutant allografts. | Both methods demonstrate comparable anti-tumor efficacy in vivo. In some models, pharmacological inhibition showed a stronger anti-tumor effect. |
| Animal Viability | Well-tolerated in wild-type and SOS2-null mice. | Single SOS1 knockout is viable. | Pharmacological inhibition offers a significant safety advantage in the context of SOS2 deficiency. |
| Viability in SOS2 KO mice | No deleterious effects or significant toxicity. | Concomitant genetic ablation of SOS1 and SOS2 leads to rapid lethality. | Highlights a key difference in the systemic effects and potential therapeutic window. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for comparing pharmacological and genetic inhibition of SOS1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pharmacological Inhibition: Treat cells with a serial dilution of this compound or BI-3406. Include a vehicle control (e.g., DMSO).
-
Genetic Knockdown: For stable knockdown lines, seed cells as described above.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values for the pharmacological inhibitors. For knockdown cells, compare viability to control cells (e.g., non-targeting shRNA).
Protocol 2: Western Blotting for Phospho-ERK
-
Cell Lysis: After treatment with the SOS1 inhibitor or in SOS1 knockdown and control cells, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for total ERK and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Protocol 3: SOS1 Genetic Knockdown using shRNA
-
shRNA Design and Cloning: Design at least two independent short hairpin RNA (shRNA) sequences targeting different regions of the SOS1 mRNA. Synthesize and clone these shRNA oligonucleotides into a lentiviral expression vector (e.g., pLKO.1).
-
Lentivirus Production: Co-transfect the shRNA-containing plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest and Transduction: Harvest the lentiviral particles from the cell supernatant 48-72 hours post-transfection. Transduce the target KRAS-mutant cancer cells with the collected virus in the presence of polybrene.
-
Selection: Two days post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Knockdown Verification:
-
Quantitative PCR (qPCR): Isolate total RNA from the selected cells and synthesize cDNA. Perform qPCR using primers specific for SOS1 to quantify the reduction in mRNA levels compared to a control shRNA.
-
Western Blotting: Prepare cell lysates and perform Western blotting as described in Protocol 2, using a primary antibody against SOS1 to confirm the reduction in protein levels.
-
Discussion and Conclusion
The cross-validation of pharmacological and genetic inhibition of SOS1 reveals a high degree of concordance in their on-target effects, particularly in the context of KRAS-mutant cancers. Both approaches effectively reduce RAS activation, inhibit downstream ERK signaling, and impair cancer cell proliferation and in vivo tumor growth. This consistency provides strong evidence that the observed anti-tumor activity of SOS1 inhibitors like BI-3406 is indeed mediated through the inhibition of SOS1.
However, this comparative analysis also highlights a crucial difference with significant therapeutic implications. While the genetic ablation of both SOS1 and its homolog SOS2 is lethal in mice, pharmacological inhibition of SOS1 with BI-3406 is well-tolerated even in SOS2-deficient animals. This suggests that a complete and sustained ablation of all SOS1/2 function is more detrimental than the partial and potentially more dynamic inhibition achieved with a pharmacological agent. This finding underscores the importance of conducting such cross-validation studies to understand the full physiological impact of targeting a specific protein.
It is also important to consider potential off-target effects of pharmacological inhibitors. For instance, some studies have suggested that the peptide-based inhibitor this compound may induce cell lysis at higher concentrations, an effect that would be independent of its on-target SOS1 inhibition. Therefore, careful dose-response studies and the use of appropriate controls are essential to distinguish on-target from off-target effects.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of SAH-SOS1A
This document provides crucial safety and logistical information for the proper disposal of SAH-SOS1A, a peptide-based SOS1/KRAS protein interaction inhibitor. Adherence to these procedures is vital for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. As a substance used in cancer research, this compound and all associated materials should be handled as hazardous chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) may not be readily available, similar research compounds can be cytotoxic and harmful if ingested. Therefore, the following Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use nitrile or other chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or if handling the compound as a powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat the compound and all contaminated materials as hazardous chemical waste.[1]
Step 1: Segregation of Waste
Immediately separate all waste contaminated with this compound from regular trash and non-hazardous waste streams.[1] This includes:
-
Unused or expired this compound compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
Step 2: Containment of Waste
-
Solid Waste:
-
Collect unused or expired this compound in its original container or a new, compatible, and clearly labeled sealed container.
-
Place all contaminated solid labware and PPE into a designated, durable, and leak-proof hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1]
-
The container must be compatible with the solvent used (e.g., DMSO, water).
-
Ensure the container is tightly sealed to prevent leaks and evaporation.
-
Step 3: Labeling of Hazardous Waste
Properly label all waste containers with the words "Hazardous Waste."[1] The label must clearly identify the contents, including:
-
The full chemical name: "this compound"
-
Any solvents present in the waste (e.g., "DMSO," "Water").
-
The approximate concentration or quantity of the this compound.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 4: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic.
-
Ensure that waste containers are kept closed except when actively adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its biological activity for context in handling and risk assessment.
| Property | Value | Source |
| Binding Affinity (EC50) | 106-175 nM | |
| Cytotoxicity (IC50) | 5-15 µM in various cancer cell lines | |
| Molecular Weight | 2187.53 g/mol | |
| Formula | C100H159N27O28 |
Visual Guidance
This compound Disposal Workflow
The following diagram illustrates the step-by-step procedure for the safe disposal of this compound and contaminated materials.
Caption: Workflow for the proper disposal of this compound.
This compound Mechanism of Action: Inhibition of the KRAS Signaling Pathway
This compound functions by inhibiting the interaction between SOS1 and KRAS, thereby blocking downstream signaling pathways, such as the ERK-MAPK cascade, which are critical for cancer cell proliferation and survival.
Caption: Inhibition of the KRAS signaling pathway by this compound.
References
Personal protective equipment for handling SAH-SOS1A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SAH-SOS1A. The following procedural steps and data will help ensure safe operational use and proper disposal of this peptide-based SOS1/KRAS protein interaction inhibitor.
Product Information and Physical Data
This compound is a cell-permeable, hydrocarbon-stapled alpha-helical peptide designed to inhibit the interaction between KRAS and SOS1.[1][2][3] It is a valuable tool in cancer research for studying KRAS-driven signaling pathways.[1] While specific toxicity data is limited, it is prudent to handle this compound with care due to its biological activity and potential for off-target effects at higher concentrations.
| Property | Value | Source |
| Molecular Formula | C₁₀₀H₁₅₉N₂₇O₂₈ | |
| Molecular Weight | 2187.53 g/mol | |
| Appearance | Lyophilized white/yellowish, odorless powder | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store lyophilized peptide at -20°C or -80°C, protected from light and moisture. |
Personal Protective Equipment (PPE)
Due to the biologically active and cell-permeable nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in both powder and solution form.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield. | Protects eyes from splashes or aerosolized powder. |
| Body Protection | A buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | When handling the lyophilized powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling the peptide, which could have unknown respiratory effects. |
Operational Plan: From Receipt to Use
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
-
Upon receipt, visually inspect the vial for any damage.
-
Before opening, allow the lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture, which can degrade the product.
-
Store the vial in a desiccator at -20°C or -80°C for long-term stability.
-
Perform all reconstitution procedures within a certified chemical fume hood to control potential aerosols.
-
Use sterile, nuclease-free water or an appropriate buffer (pH 5-6 is often recommended for peptide stability) for reconstitution.
-
Slowly add the desired volume of solvent to the vial, allowing it to run down the side of the vial to avoid disturbing the lyophilized powder.
-
Gently swirl or pipet up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation.
-
If the peptide is difficult to dissolve, sonication may be used.
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
Store aliquots in tightly sealed, low-protein-binding microcentrifuge tubes.
-
For short-term storage (up to one month), store the aliquots at -20°C. For longer-term storage (up to six months), -80°C is recommended.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential biological effects.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Disposal Method: The primary recommended method for the disposal of biologically active peptides is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound.
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical and biological waste.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound inhibits the SOS1-mediated activation of KRAS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
